Deiodoamiodarone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXBMCTFUFPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178139 | |
| Record name | Deiodoamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23551-25-9 | |
| Record name | (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23551-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deiodoamiodarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deiodoamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEIODOAMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deiodoamiodarone synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of Deiodoamiodarone
This compound, also known by its systematic name (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone, is a significant metabolite and impurity of the antiarrhythmic drug, amiodarone. It is listed in the European Pharmacopoeia (EP) as Amiodarone Impurity A and in the United States Pharmacopeia (USP) as Amiodarone Related Compound A. This guide provides a comprehensive overview of its synthesis and purification methods, intended for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound follows a similar pathway to that of amiodarone, with the notable exception of the final iodination step. The process can be broadly divided into two key stages: the formation of the benzofuran core structure and the subsequent etherification to introduce the diethylaminoethoxy side chain.
Step 1: Synthesis of the Key Intermediate: 2-butyl-3-(4-hydroxybenzoyl)benzofuran
The initial phase of the synthesis focuses on constructing the central benzofuran ketone structure. This is typically achieved through a Friedel-Crafts acylation of 2-butylbenzofuran with a protected p-hydroxybenzoyl chloride, followed by deprotection.
Experimental Protocol:
-
Friedel-Crafts Acylation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), anhydrous dichloroethane is cooled. Phosgene and 2-butylbenzofuran are added, followed by the slow addition of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The mixture is allowed to react, and then anisole (methoxybenzene) is introduced. The reaction is stirred to completion.
-
Work-up: The reaction mixture is then quenched by pouring it into water with vigorous stirring. The organic phase is separated, washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate.
-
Demethylation: The crude 2-butyl-3-(4-methoxybenzoyl)benzofuran is dissolved in a suitable solvent like dichloroethane, and a demethylating agent such as aluminum chloride is added. The mixture is heated to reflux.
-
Purification of Intermediate: After completion of the demethylation, the reaction is worked up by pouring it into water and separating the organic phase. The solvent is evaporated, and the resulting crude 2-butyl-3-(4-hydroxybenzoyl)benzofuran can be purified by column chromatography on silica gel.
Step 2: Etherification to Yield this compound
The final step in the synthesis involves the etherification of the phenolic hydroxyl group of the intermediate with 2-diethylaminoethyl chloride.
Experimental Protocol:
-
Reaction Setup: The purified 2-butyl-3-(4-hydroxybenzoyl)benzofuran is dissolved in a suitable solvent such as acetone or DMF. A base, typically potassium carbonate, is added to the mixture.
-
Addition of Alkylating Agent: 2-diethylaminoethyl chloride hydrochloride is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials and by-products, necessitating further purification. A combination of column chromatography and recrystallization is generally effective.
Column Chromatography
Experimental Protocol:
-
Column Preparation: A glass column is packed with silica gel using a suitable slurry solvent, often a mixture of hexane and ethyl acetate.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a more polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient could start with a mixture of hexane and ethyl acetate and gradually increase the proportion of ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.
Recrystallization
Experimental Protocol:
-
Solvent Selection: The partially purified this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Common recrystallization solvents for similar compounds include ethanol, acetone, or mixtures such as hexane/ethyl acetate.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum to yield the purified this compound.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₁NO₃ |
| Molecular Weight | 393.53 g/mol |
| CAS Number | 23551-25-9 |
| Appearance | Expected to be a solid |
| Purity (Post-Purification) | >95% (achievable with described methods) |
| Yield | Variable depending on reaction conditions |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol)[1][2][3]. Detection is commonly performed using a UV detector at a wavelength of approximately 240 nm[2][3].
References
In vitro metabolism of amiodarone to deiodoamiodarone
An In-Depth Technical Guide on the In Vitro Metabolism of Amiodarone: Focus on Deiodination
Introduction
Amiodarone is a potent Class III antiarrhythmic agent with a complex metabolic profile and a narrow therapeutic index. Its chemical structure, which includes two iodine atoms, accounts for approximately 37% of its molecular weight and is central to some of its metabolic and toxicological characteristics. While the primary and most extensively studied metabolic pathway of amiodarone is N-deethylation to form N-desethylamiodarone (DEA), the process of deiodination—the removal of iodine atoms—is also a recognized, albeit less characterized, metabolic route.
This technical guide provides a comprehensive overview of the in vitro metabolism of amiodarone with a specific focus on the formation of deiodinated metabolites. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to elucidate the current understanding of this metabolic pathway.
In Vitro Metabolic Pathways of Amiodarone
Amiodarone undergoes several metabolic transformations in vitro, primarily mediated by hepatic enzymes.
Primary Metabolic Pathway: N-desethylation
The principal metabolic pathway for amiodarone is N-deethylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. This reaction produces the main active metabolite, N-desethylamiodarone (DEA).
-
Enzymes Involved : The primary enzymes responsible for the N-deethylation of amiodarone are CYP3A4 and CYP2C8.[1][2] CYP1A1 may also contribute to this metabolic process.[3]
-
Metabolite Activity : The resulting metabolite, DEA, is pharmacologically active and has a longer half-life than the parent drug.[4][5]
Secondary Metabolic Pathway: Deiodination
Deiodination, the removal of one or both iodine atoms from the amiodarone molecule, is another metabolic pathway. However, the direct enzymatic deiodination of amiodarone as a primary clearance mechanism is not as well-defined as N-deethylation. Much of the research on amiodarone's deiodination is in the context of its effects on thyroid hormone metabolism.
-
Evidence of Deiodinated Metabolites : Studies have identified deiodinated metabolites of amiodarone in the plasma and urine of rats and in human bile. However, other research has failed to detect deiodo-metabolites in the plasma of patients undergoing oral amiodarone therapy, suggesting it may be a minor pathway or the metabolites are rapidly cleared.
-
Enzymatic Mechanisms : The specific enzymes responsible for the direct deiodination of amiodarone are not well-established. It is known that amiodarone and its primary metabolite, DEA, are potent inhibitors of iodothyronine deiodinases (D1 and D2), the enzymes responsible for converting thyroxine (T4) to triiodothyronine (T3). This inhibition is a key factor in amiodarone-induced thyroid dysfunction. It is plausible that these or other deiodinases could play a role in metabolizing amiodarone itself, although this is not definitively proven.
Quantitative Data
The available quantitative data primarily focuses on the inhibitory effects of amiodarone and DEA on deiodinase enzymes, rather than the kinetics of deiodoamiodarone formation.
| Compound | Enzyme | Inhibition Type | IC50 / Ki | In Vitro System | Reference |
| Amiodarone | Type 2 Deiodinase (D2) | Noncompetitive | >100 µM (IC50) | HEK-293 cells expressing D2 | |
| Desethylamiodarone (DEA) | Type 2 Deiodinase (D2) | Noncompetitive | ~5 µM (IC50) | HEK-293 cells expressing D2 | |
| Amiodarone Analogues | Type 1 Deiodinase (D1) | Competitive | 25-360 µM (Ki) | Rat liver microsomes |
Experimental Protocols
Protocol 1: In Vitro Assessment of Deiodinase Inhibition by Amiodarone
This protocol describes a method to determine the inhibitory effect of amiodarone and its metabolites on type 2 deiodinase (D2) activity in a cell-based assay.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transiently transfect the cells with a plasmid expressing human D2 enzyme.
2. Cell Lysate Preparation:
-
After 24-48 hours of transfection, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and sonicate them in a lysis buffer to prepare cell sonicates containing the D2 enzyme.
3. Deiodinase Activity Assay:
-
Prepare a reaction mixture containing the cell sonicate, a source of co-factor (e.g., dithiothreitol - DTT), and the substrate (thyroxine - T4).
-
Add varying concentrations of amiodarone or desethylamiodarone (DEA) to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction and measure the amount of T3 produced, typically by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
Calculate the rate of T3 formation in the presence and absence of the inhibitors.
-
Determine the IC50 value for amiodarone and DEA by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Identification of Deiodinated Amiodarone Metabolites using LC-MS/MS
This protocol outlines a general procedure for the identification of deiodinated metabolites of amiodarone in an in vitro system, such as human liver microsomes (HLMs).
1. In Vitro Incubation:
-
Prepare an incubation mixture containing HLMs, amiodarone, and an NADPH-generating system in a phosphate buffer.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a quenching solvent like acetonitrile.
2. Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet the proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a suitable C18 column for chromatographic separation with a gradient elution program.
-
Operate the mass spectrometer in a full scan mode to identify potential metabolites, followed by product ion scans (MS/MS) to confirm the structures. Look for mass shifts corresponding to the loss of one or two iodine atoms from the parent amiodarone molecule.
4. Data Interpretation:
-
Analyze the mass spectra to identify peaks corresponding to deiodinated metabolites.
-
The fragmentation patterns in the MS/MS spectra can help to confirm the identity of these metabolites.
Visualizations
Conclusion
The in vitro metabolism of amiodarone is a complex process dominated by N-deethylation via CYP3A4 and CYP2C8 to form the active metabolite, N-desethylamiodarone. While deiodination is a known metabolic reaction for amiodarone, its role as a primary clearance pathway and the specific enzymes involved are not yet fully elucidated. The most significant aspect of amiodarone's interaction with deiodination processes in vitro is its inhibitory effect, and that of its metabolite DEA, on the deiodinase enzymes that regulate thyroid hormone activity. This inhibitory action is a key contributor to the thyroid-related adverse effects observed in patients treated with amiodarone. Further research is required to fully characterize the enzymes responsible for amiodarone deiodination and the clinical relevance of the resulting metabolites.
References
- 1. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amiodarone Injection: Package Insert / Prescribing Info [drugs.com]
- 3. The role of CYP 3A4 and 1A1 in amiodarone-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Tissue Distribution of Deiodoamiodarone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and tissue distribution of deiodoamiodarone (DEA), the primary and pharmacologically active metabolite of the potent antiarrhythmic drug amiodarone. Understanding the behavior of DEA in preclinical animal models is crucial for predicting its efficacy and potential toxicity in humans. This document synthesizes key quantitative data, details experimental protocols, and visualizes complex processes to support research and development in this field.
Pharmacokinetics of this compound
This compound is formed through the hepatic metabolism of amiodarone, primarily by cytochrome P450 3A4 (CYP3A4).[1][2][3] It exhibits a longer half-life and greater tissue binding than its parent compound.[2] The pharmacokinetic profile of DEA has been characterized in several animal models, with the rat being a prominent model for studying its disposition.[4]
The following tables summarize the key pharmacokinetic parameters of this compound, and for comparative purposes, amiodarone, as reported in various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound (DEA) in Rats
| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |
| Clearance (CL) | Higher than Amiodarone | Rat | 10 mg/kg | Intravenous | |
| Hepatic Extraction Ratio | 0.48 | Rat | 10 mg/kg | Intravenous | |
| Oral Bioavailability (F) | 17% | Rat | 10 mg/kg | Oral | |
| Terminal Phase Half-Life (t½) | Not significantly different from Amiodarone | Rat | 10 mg/kg | Intravenous | |
| Volume of Distribution (Vd) | Not significantly different from Amiodarone | Rat | 10 mg/kg | Intravenous |
Table 2: Comparative Pharmacokinetics of Amiodarone (AM) in Rats
| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |
| Absorption Half-Life (t½a) | 1.83 h | Rat | 100 mg/kg & 200 mg/kg | Oral | |
| Elimination Half-Life (t½) | 15 h (100 mg/kg), 105 h (200 mg/kg) | Rat | 100 mg/kg & 200 mg/kg | Oral | |
| Oral Bioavailability (F) | 17% - 60% (average 39%) | Rat | Not specified | Oral | |
| Clearance (CL) | 17.7 to 10.0 ml/min per kg (dose-dependent decrease) | Male Sprague-Dawley Rat | 30-120 mg/kg | Intravenous | |
| Steady-State Volume of Distribution (Vss) | 16.4 to 8.2 L/kg (dose-dependent decrease) | Male Sprague-Dawley Rat | 30-120 mg/kg | Intravenous | |
| Fraction converted to DEA (Fm) | ~10% | Male Sprague-Dawley Rat | 30-120 mg/kg | Intravenous | |
| Fraction converted to DEA (Fm) | 14% | Rat | 10 mg/kg | Intravenous |
Tissue Distribution of this compound
This compound exhibits extensive distribution into various tissues, a characteristic it shares with its parent compound, amiodarone. This wide distribution contributes to its long half-life and potential for tissue-specific adverse effects. Adipose tissue serves as a significant reservoir for both compounds.
Table 3: Tissue Distribution of this compound (DEA) in Rats
| Tissue | Tissue/Serum Concentration Ratio | Rank Order of Accumulation | Source |
| Lung | 500-800 | 1 | |
| Kidney | 80-200 | 2 | |
| Thyroid | 80-200 | 2 | |
| Liver | 80-200 | 2 | |
| Adipose Tissue | 80-200 | 2 | |
| Heart | 20-60 | 3 | |
| Other Tissues (except Brain) | 20-60 | 3 | |
| Brain | Lower than other tissues | 4 |
Studies in rats have shown that after oral administration of amiodarone, DEA follows a similar distribution pattern to the parent drug, although its maximum concentrations in serum and tissues are consistently lower. The tissue-to-serum concentration ratios for DEA are notably high, especially in the lungs, indicating specific binding or uptake mechanisms. Chronic administration leads to a marked increase in the accumulation of both amiodarone and DEA in adipose tissue.
Experimental Protocols
The following section details typical methodologies employed in the pharmacokinetic and tissue distribution studies of this compound in animal models.
Animal Models:
-
Species: Rat (Sprague-Dawley, Wistar)
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
Drug Administration:
-
Formulation: For oral administration, amiodarone or this compound is often suspended in a vehicle such as methylcellulose. For intravenous administration, a solution in a suitable solvent like a mixture of saline, ethanol, and polysorbate 80 is used.
-
Routes of Administration:
-
Oral (p.o.): Gavage is used for precise dosing.
-
Intravenous (i.v.): Injection or infusion is typically administered via a cannulated vein (e.g., jugular vein).
-
Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points via a cannulated artery or vein (e.g., jugular vein cannula). Plasma is separated by centrifugation and stored frozen until analysis.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and various tissues (e.g., lung, liver, heart, kidney, adipose tissue, brain) are excised, weighed, and stored frozen.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for the quantification of amiodarone and this compound in plasma and tissue homogenates.
-
Liquid Chromatography-Mass Spectrometry (LC/MS): A highly sensitive and specific method used for accurate quantification of the analytes.
Visualizations
Metabolic Pathway of Amiodarone to this compound
Caption: Metabolic conversion of amiodarone to this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: Typical workflow of a preclinical pharmacokinetic study.
References
The Multi-Faceted Siege: Deiodoamiodarone's Mechanism of Action on Cardiac Ion Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Deiodoamiodarone, the major and pharmacologically active metabolite of the potent antiarrhythmic agent amiodarone, plays a crucial role in the therapeutic and toxic profiles of its parent drug. Understanding its precise interactions with cardiac ion channels is paramount for optimizing antiarrhythmic therapies and mitigating proarrhythmic risks. This technical guide provides a comprehensive overview of the mechanism of action of this compound on key cardiac ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and experimental workflows.
Overview of this compound's Electrophysiological Profile
This compound, also known as N-desethylamiodarone (DEA), exhibits a complex pharmacological profile, mirroring and in some aspects diverging from amiodarone. It demonstrates characteristics of multiple Vaughan Williams classes of antiarrhythmic drugs, primarily by blocking a variety of cardiac ion channels. This multi-channel blockade contributes to its broad-spectrum antiarrhythmic efficacy but also to its potential for adverse effects.[1][2][3] The primary actions of this compound involve the modulation of sodium, potassium, and calcium channels, which collectively alter the cardiac action potential.
Quantitative Effects on Cardiac Ion Channels
The following tables summarize the quantitative data on the effects of this compound and its parent compound, amiodarone, on various cardiac ion channels. This allows for a direct comparison of their potencies and actions.
Table 1: Effects on Cardiac Sodium Channels (INa)
| Compound | Channel/ Preparation | Concentration | Effect | Reference |
| This compound (DES) | Nav1.5 (WT) | 2.5 µM | Preferential block of peak conductance compared to WT. Significantly increases INa,L and window currents. | [1][4] |
| This compound (DES) | Nav1.5 (ΔKPQ mutant) | 2.5 µM | Greater pro-arrhythmic effect than Amiodarone. Preferential block of peak conductance. | |
| Amiodarone (AMD) | Nav1.5 (WT) | 2.5 µM | Blocks peak and late sodium currents. | |
| Amiodarone (AMD) | Rat Cardiac Myocytes | 3.6 µM (IC50) | Inhibition of [3H]batrachotoxinin A 20 α-benzoate ([3H]BTXB) binding. |
Table 2: Effects on Cardiac Potassium Channels (IK)
| Compound | Channel/ Preparation | Concentration | Effect | Reference |
| This compound (DEA) | hERG (IKr) | ~160 nM (IC50) | Inhibition of IhERG. | |
| Amiodarone | hERG (IKr) | ~26-300 nM (IC50) | Potent inhibition of IhERG. | |
| Amiodarone | hERG (IKr) | 45.0 ± 5.2 nM (IC50) | Inhibition of outward IhERG tails. | |
| Amiodarone | IKr (Rabbit ventricular myocytes) | 2.8 µM (IC50) | Concentration-dependent decrease in IKr with short-term application. | |
| Amiodarone | IKs (Rabbit ventricular myocytes) | - | Minimal reduction with short-term application. Long-term treatment reduces IKs. | |
| Amiodarone | ATP-sensitive K+ channels (IK-ATP) (Rat ventricular myocytes) | 2.3 µM (IC50) | Rapid inhibition by promoting channel closure and increasing ATP sensitivity. |
Table 3: Effects on Cardiac Calcium Channels (ICa)
| Compound | Channel/ Preparation | Concentration | Effect | Reference |
| This compound | L-type Ca2+ channels | - | Does not appear to act as a calcium channel antagonist. | |
| Amiodarone | L-type Ca2+ channels (Rabbit right ventricular strips) | 1.7 µM (EC50) | Complete inhibition of myocardial contraction. | |
| Amiodarone | L-type Ca2+ channels (KCl-induced aortic ring contraction) | 24 nM (EC50) | Complete antagonism of depolarization-induced contraction. | |
| Amiodarone | Dihydropyridine and phenylalkylamine binding sites (Rat heart) | - | Potent competitor, suggesting action at phenylalkylamine binding sites. |
Experimental Protocols
The following section details the typical methodologies employed in the electrophysiological assessment of this compound's effects on cardiac ion channels.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function and pharmacology.
3.1.1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the cardiac ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG) are commonly used. Cells are cultured in appropriate media and plated on glass coverslips 24-48 hours prior to experiments.
-
Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig, rabbit).
3.1.2. Solutions:
-
Internal (Pipette) Solution (Example for K+ currents): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (Example for K+ currents): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Drug Preparation: this compound and amiodarone are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the external solution. Therapeutic serum concentrations are often used, which for both compounds can be around 2.5 µM.
3.1.3. Electrophysiological Recording:
-
A patch-clamp amplifier and data acquisition system are used to record ionic currents.
-
A high-resistance "giga-ohm" seal is formed between the glass micropipette and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of the total current across the entire cell membrane.
-
Specific voltage protocols are applied to elicit the currents of interest and to study the voltage- and state-dependence of drug block. For example, to study use-dependent block of sodium channels, a train of depolarizing pulses at various frequencies is applied.
Visualizing Mechanisms and Workflows
Signaling and Multi-Target Effects
The primary mechanism of this compound's action is the direct blockade of multiple ion channels, which in turn alters the cardiac action potential.
Caption: Multi-target ion channel blockade by this compound.
Experimental Workflow for Ion Channel Analysis
The following diagram illustrates a typical workflow for assessing the effect of this compound on a specific cardiac ion channel using patch-clamp electrophysiology.
References
- 1. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Initial Studies on the Biological Activity of Deiodoamiodarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deiodoamiodarone, also known as desethylamiodarone (DEA), is the major and pharmacologically active metabolite of the potent antiarrhythmic drug, amiodarone.[1] Accumulating evidence suggests that this compound not only contributes significantly to the therapeutic effects of its parent compound but also possesses a distinct biological activity profile. This technical guide provides an in-depth overview of the initial studies on the biological activity of this compound, with a focus on its cytotoxic and electrophysiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects in various cell lines, often exceeding the potency of amiodarone. These effects are primarily mediated through the induction of apoptosis via multiple signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values for this compound in different human cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HPL1A (Human Peripheral Lung Epithelial) | Lactate Dehydrogenase Release | LC50 | 5.07 | [2] |
| A549 (Human Alveolar Epithelium-derived) | Cell Viability | IC50 | 11.5 ± 3.0 | [3] |
| A549 (in the presence of Amiodarone) | Cell Viability | IC50 | 25.4 ± 2.4 | [3] |
| T24 (Human Bladder Cancer) | Cell Viability | IC50 | ~10 (at 24h) | [1] |
| MDA-MB-231 (Human Breast Cancer) | Sulforhodamine B (SRB) Assay | IC50 | More effective than Amiodarone |
Pro-Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells by modulating several key signaling molecules. In T24 human bladder cancer cells, this compound has been shown to inhibit the cytoprotective kinases ERK and Akt. This leads to a cascade of downstream events including an increased Bax/Bcl-2 ratio, which promotes mitochondrial dysfunction, followed by the nuclear translocation of apoptosis-inducing factor (AIF), and the activation of caspase-3 and cleavage of PARP-1.
Caption: Pro-apoptotic signaling pathway of this compound.
Electrophysiological Activity
This compound exhibits significant electrophysiological effects, primarily through the modulation of various cardiac ion channels. These actions are believed to contribute to the antiarrhythmic properties of amiodarone.
Effects on Cardiac Ion Channels
Studies in canine ventricular myocytes have demonstrated that this compound decreases the amplitude of several ion currents. The affected currents are summarized in the table below.
| Ion Current | Effect |
| IKr (Rapid delayed rectifier potassium current) | Decreased amplitude |
| IKs (Slow delayed rectifier potassium current) | Decreased amplitude |
| IK1 (Inward rectifier potassium current) | Decreased amplitude |
| Ito (Transient outward potassium current) | Decreased amplitude |
| IKACh (Acetylcholine-activated potassium current) | Decreased amplitude |
| ICaL (L-type calcium current) | Significantly depressed |
| Late INa (Late sodium current) | Significantly depressed |
Furthermore, this compound has been shown to have pro-arrhythmic effects on cardiac voltage-gated sodium channels (NaV1.5), particularly in the context of Long QT-3-causing mutations. Both this compound and amiodarone increase the late sodium current and window currents, with this compound appearing to have a greater pro-arrhythmic effect.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.
Cytotoxicity Assays
This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 8 × 10³ cells/well and incubate overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for 24 or 48 hours.
-
Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.
Apoptosis Detection Assays
This assay utilizes the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low Δψm, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Culture: Culture cells on glass coverslips in a 6-well plate overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
JC-1 Staining: Rinse the cells twice with PBS and incubate with 5 µg/ml JC-1 dye in PBS supplemented with 0.5% fetal calf serum for 15 minutes at 37°C.
-
Imaging: Image the cells using a fluorescence microscope. Capture images using a filter for red fluorescence (excitation ~546 nm, emission ~590 nm) to detect JC-1 aggregates and a filter for green fluorescence (FITC settings) to detect JC-1 monomers.
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After drug treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, AIF) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cellular Accumulation Studies
This method is used to measure the intracellular concentration of this compound.
-
Cell Culture and Treatment: Incubate rat alveolar macrophages in culture with 2.5 µM this compound for various time points (e.g., 1, 2, 4, and 18 hours).
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release the intracellular contents.
-
Sample Preparation: Prepare the cell lysates for HPLC analysis, which may involve protein precipitation and extraction steps.
-
HPLC Analysis: Analyze the samples using a high-performance liquid chromatograph to separate and quantify the amount of this compound.
Electrophysiological Recordings
This technique is the gold standard for studying ion channel function and the effects of compounds like this compound on ionic currents in isolated cardiomyocytes.
-
Cell Isolation: Isolate single ventricular myocytes from animal hearts (e.g., canine).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit and measure the individual ion currents of interest (e.g., IKr, IKs, ICaL, INa). These protocols typically involve a series of voltage steps to activate, inactivate, and de-activate the channels.
-
Drug Application: Perfuse the cells with a solution containing this compound (e.g., 10 µM) to measure its effect on the ion currents.
-
Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate software. Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.
Conclusion
Initial studies on the biological activity of this compound reveal it to be a potent cytotoxic and electrophysiologically active compound. Its ability to induce apoptosis in cancer cells through the inhibition of key survival pathways and its modulation of a wide range of cardiac ion channels highlight its potential as both a therapeutic agent and a critical contributor to the pharmacological profile of amiodarone. The detailed experimental protocols provided in this guide offer a foundation for further research into the multifaceted biological activities of this important metabolite. Future investigations are warranted to fully elucidate its therapeutic potential and to explore its activity in a broader range of biological systems.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. Amiodarone increases the accumulation of DEA in a human alveolar epithelium-derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physical and Chemical Stability of Deiodoamiodarone Powder
Disclaimer: Publicly available data on the comprehensive physical and chemical stability of deiodoamiodarone powder is limited. This guide provides available information and outlines a recommended stability testing protocol based on established methodologies for its parent compound, amiodarone, and general principles of pharmaceutical stability analysis as per ICH guidelines.
Introduction
This compound is a primary metabolite of amiodarone, a potent Class III antiarrhythmic agent.[1][2] It is formed through the deiodination of amiodarone and is investigated for its own pharmacological and toxicological profile.[3] Understanding the physical and chemical stability of this compound as a powder is crucial for its use as a reference standard, in research, and for the development of any potential future pharmaceutical formulations. A comprehensive stability profile ensures the integrity, purity, and safety of the substance throughout its lifecycle.
This technical guide summarizes the known physicochemical properties of this compound, outlines a proposed comprehensive stability assessment program, provides detailed experimental protocols for key stability-indicating studies, and presents visual workflows and pathways to guide the researcher.
Physicochemical Properties of this compound
This compound, chemically known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone, is an intermediate and metabolite of amiodarone.[3][4]
Table 1: Physicochemical Identifiers of this compound
| Property | Value |
| CAS Number | 23551-25-9 |
| Molecular Formula | C25H31NO3 |
| Molecular Weight | 393.53 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 54-55 °C |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone |
Data sourced from commercial suppliers and chemical databases.
Proposed Stability Testing Program
A thorough stability testing program for this compound powder should be conducted in line with the International Council for Harmonisation (ICH) guidelines, particularly Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products). The program should involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation pathways and validate stability-indicating analytical methods.
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The following conditions are proposed, based on typical studies for related pharmaceutical compounds.
Table 2: Proposed Conditions for Forced Degradation Studies of this compound Powder
| Stress Condition | Proposed Experimental Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C) for various durations. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80°C) for various durations. |
| Oxidation | 3% to 30% H₂O₂ at room temperature for various durations. |
| Thermal Degradation | Solid powder exposed to dry heat at temperatures ranging from 60°C up to near the melting point for an extended period. |
| Photostability | Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same temperature conditions. |
| Humidity | Solid powder exposed to elevated humidity (e.g., 75% RH or 90% RH) at an accelerated temperature (e.g., 40°C). |
Formal stability studies should be conducted on at least one batch of this compound powder. The powder should be stored under the conditions specified in ICH Q1A.
Table 3: Recommended Long-Term and Accelerated Stability Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | 12 months |
| Frozen | -20°C ± 5°C | 12 months |
Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 1, 3, 6 months for accelerated studies) for appearance, assay, purity, and degradation products.
Experimental Protocols
The following are detailed, representative protocols for conducting the proposed stability studies.
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Suitable buffers for HPLC mobile phase
-
Class A volumetric flasks and pipettes
-
pH meter
-
Thermostatically controlled oven and water bath
-
ICH-compliant photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 1 M HCl. c. Store the solution at 80°C for 24 hours. d. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). e. Cool the samples to room temperature and neutralize with an appropriate volume of 1 M NaOH before dilution and analysis by HPLC.
-
Base Hydrolysis: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 1 M NaOH. c. Store the solution at 80°C for 24 hours. d. Withdraw samples at appropriate time points. e. Cool the samples to room temperature and neutralize with an appropriate volume of 1 M HCl before dilution and analysis by HPLC.
-
Oxidative Degradation: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 30% H₂O₂. c. Store the solution at room temperature for 24 hours, protected from light. d. Withdraw samples at appropriate time points and analyze by HPLC.
-
Thermal Degradation (Solid State): a. Place a thin layer (not more than 3 mm) of this compound powder in a petri dish. b. Expose the sample to dry heat at 80°C in an oven for 7 days. c. A control sample should be stored at room temperature, protected from light. d. At the end of the study, dissolve a known amount of the stressed and control powder in a suitable solvent for HPLC analysis.
-
Photostability (Solid State): a. Place a thin layer of this compound powder in a chemically inert, transparent container. b. Expose the sample in a photostability chamber to the ICH Q1B specified light conditions. c. A control sample, wrapped in aluminum foil to protect from light, should be placed alongside the test sample. d. After exposure, dissolve a known amount of the stressed and control powder for HPLC analysis.
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
Procedure:
-
Method Development: Analyze the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, pH, and column to achieve adequate resolution (Rs > 1.5) between this compound and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated by the ability to resolve the main peak from all degradation products.
Objective: To characterize the thermal properties of this compound powder, including melting point and thermal decomposition, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Instrumentation (Example):
-
DSC/TGA: Simultaneous Thermal Analyzer or separate DSC and TGA instruments.
DSC Procedure:
-
Accurately weigh 2-5 mg of this compound powder into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses the melting point (e.g., 25°C to 200°C).
-
Record the heat flow as a function of temperature to determine the onset of melting and the enthalpy of fusion.
TGA Procedure:
-
Accurately weigh 5-10 mg of this compound powder into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air purge over a wide temperature range (e.g., 25°C to 500°C).
-
Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
Visualizations
Caption: Metabolic conversion of Amiodarone to this compound.
Caption: General workflow for a forced degradation study.
Summary and Conclusions
The stability of this compound powder is a critical parameter that is currently not well-documented in public literature. This guide provides the known physicochemical characteristics and proposes a comprehensive stability testing program based on established pharmaceutical guidelines and methodologies used for the parent drug, amiodarone. The detailed experimental protocols for forced degradation, HPLC analysis, and thermal analysis serve as a robust starting point for researchers and drug development professionals.
Executing these studies will elucidate the intrinsic stability of this compound, identify its degradation products, and establish appropriate storage and handling conditions. This information is fundamental for ensuring the quality and reliability of this compound in any research or development setting.
References
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Amiodarone and Desethylamiodarone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antiarrhythmic drug amiodarone and its principal active metabolite, desethylamiodarone, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. The method is validated according to current bioanalytical guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Amiodarone is a potent antiarrhythmic agent used in the treatment of various types of tachyarrhythmias. However, it exhibits a narrow therapeutic index and significant pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential to optimize dosing and minimize the risk of toxicity.[1] Amiodarone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, to its major active metabolite, desethylamiodarone (DEA).[2] Both amiodarone and DEA contribute to the therapeutic and toxic effects of the drug.[3] Therefore, the simultaneous measurement of both compounds is crucial for effective patient management.
LC-MS/MS has become the gold standard for the bioanalysis of amiodarone and its metabolites due to its high sensitivity, specificity, and reliability, which overcomes the limitations of traditional methods like immunoassays.[1] This application note provides a detailed protocol for a robust LC-MS/MS method for the simultaneous quantification of amiodarone and desethylamiodarone in plasma.
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Deiodoamiodarone Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of deiodoamiodarone, a metabolite of the antiarrhythmic drug amiodarone, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established protocols for amiodarone and its primary metabolite, desethylamiodarone, and is suitable for quantitative analysis in biological matrices such as plasma or serum. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to guide researchers in their analytical studies.
Introduction
Amiodarone is a widely prescribed antiarrhythmic agent, and monitoring its metabolic fate is crucial for understanding its efficacy and toxicity.[1][2] this compound is a significant metabolite in this pathway. Accurate and reliable quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of amiodarone and its metabolites.[3][4] This protocol outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The methodology covers sample preparation from plasma, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.[3]
Materials:
-
Plasma or serum samples
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC System | An isocratic HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and a buffer solution. A common mobile phase is a mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 20 mM, pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v). Another option is a mixture of methanol and ammonium hydroxide. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Column Temperature | 30 °C. |
| Detection | UV detection at 240 nm or 254 nm. |
| Internal Standard | An internal standard (IS) such as tamoxifen can be used for improved accuracy and precision. |
Preparation of Standards and Calibration Curve
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
Data Presentation
The following tables summarize the key quantitative data for the proposed HPLC method.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase Composition | Acetonitrile : 20 mM KH2PO4 (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Table 2: Method Validation Parameters (Expected Performance)
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 µg/mL |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.
References
Application Note: Solid-Phase Extraction of Deiodoamiodarone from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deiodoamiodarone is a metabolite of the potent antiarrhythmic agent amiodarone. The monitoring of amiodarone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of this compound from complex biological samples such as plasma and serum prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).
This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices. The method is based on a mixed-mode cation exchange mechanism, which leverages both reversed-phase and ion-exchange retention to achieve high selectivity and recovery.
Quantitative Data Summary
While specific quantitative data for the SPE of this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the related compounds, amiodarone and its major metabolite desethylamiodarone, which can serve as a benchmark for method development and validation.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Linearity Range | LOQ (ng/mL) | Precision (%RSD) |
| Amiodarone | Plasma | Mixed-Mode Cation Exchange | >89 | 2.5 - 1000 | 2.5 | <15 |
| Desethylamiodarone | Plasma | Mixed-Mode Cation Exchange | >89 | 2.5 - 1000 | 2.5 | <15 |
| Amiodarone | Serum | C2 Reversed-Phase | Not Reported | Up to 20,000 | 160 | <10 |
| Desethylamiodarone | Serum | C2 Reversed-Phase | Not Reported | Up to 20,000 | 160 | <10 |
Experimental Protocol
This protocol is a recommended starting point for the extraction of this compound and should be optimized for your specific application and analytical instrumentation.
Materials:
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX)
-
Biological Matrix: Plasma or Serum
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog of this compound).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ammonium hydroxide (or other suitable base)
-
Deionized water
-
-
SPE Vacuum Manifold
-
Sample Tubes
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw biological samples (plasma or serum) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1 mL aliquot of the sample, add the internal standard and vortex briefly.
-
Acidify the sample by adding 100 µL of 2% formic acid in water to protonate the tertiary amine of this compound. Vortex mix. This step is crucial for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, neutral, and acidic interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent, while the methanol disrupts the reversed-phase interaction.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of your analytical method (e.g., 50:50 methanol:water).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
-
Visualizations
SPE Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
This compound Retention Mechanism on Mixed-Mode Cation Exchange Sorbent
Caption: Dual retention mechanism of this compound on a mixed-mode sorbent.
Application Note: In Vitro Cytotoxicity Protocol for Deiodoamiodarone on Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amiodarone, a potent antiarrhythmic drug, is associated with potential hepatotoxicity, which is a significant concern in its long-term clinical use. The toxicity is partly attributed to its principal metabolite, desethylamiodarone.[1] Deiodoamiodarone, a related compound, shares structural similarities and thus warrants a thorough investigation of its cytotoxic potential on liver cells. The primary mechanisms implicated in amiodarone-induced liver injury include mitochondrial dysfunction, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis or necrosis.[2]
This application note provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound using cultured hepatocytes. The described assays quantify key indicators of cell health and toxicological pathways, including cell viability (MTT assay), cell membrane integrity (LDH assay), apoptosis (Caspase-3 activity), mitochondrial membrane potential (JC-1 assay), and oxidative stress (ROS production). The human hepatoma cell line HepaRG is recommended for these studies due to its high metabolic capacity and expression of key liver-specific functions, making it a reliable model for toxicology screening.[3][4]
Experimental Workflow Diagram
The overall experimental process for evaluating this compound cytotoxicity is outlined below.
Caption: Overall workflow from cell seeding to data analysis.
Materials and Reagents
-
Cell Line: Differentiated HepaRG™ cells.[5]
-
Culture Media: Williams' Medium E, GlutaMAX™, HepaRG™ supplements (Thaw, Plate, & General Purpose; Tox Medium).
-
Plate Coating: Rat Tail Collagen Type I.
-
Test Compound: this compound (dissolved in DMSO).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
LDH Assay: LDH Cytotoxicity Assay Kit.
-
ROS Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
MMP Assay: JC-1 Staining Kit.
-
Caspase-3 Assay: Colorimetric Caspase-3 Assay Kit (DEVD-pNA substrate).
-
Equipment: Humidified incubator (37°C, 5% CO₂), phase-contrast microscope, microplate reader (absorbance and fluorescence), flow cytometer (for JC-1 assay).
Experimental Protocols
Cell Culture and Treatment
-
Plate Coating: Coat 96-well plates with Collagen Type I (5 µg/cm²) and allow to air dry.
-
Cell Seeding: Thaw cryopreserved HepaRG™ cells according to the manufacturer's protocol. Seed cells at a density of 7.2 x 10⁴ cells/well in a 96-well plate using HepaRG™ Thaw, Plate, & General Purpose Working Medium.
-
Culture: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours to allow for cell attachment and monolayer formation.
-
Compound Treatment: Prepare serial dilutions of this compound in HepaRG™ Tox Working Medium. The final DMSO concentration should not exceed 0.5%. Replace the culture medium with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 hours.
Assay Methodologies
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the 24-hour treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
-
After the 24-hour treatment, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, by detecting the cleavage of a colorimetric substrate, DEVD-pNA.
-
After treatment, collect the cells and lyse them using the chilled Lysis Buffer provided in the kit (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant.
-
In a new 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Express results as fold-change in activity compared to the vehicle control.
This assay uses the cell-permeable probe DCFH-DA to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
After treatment, remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Express results as a percentage increase in fluorescence compared to the vehicle control.
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Following treatment, collect cells by trypsinization.
-
Centrifuge cells at 400 x g for 5 minutes and resuspend the pellet in 0.5 mL of freshly prepared JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with 1x Assay Buffer.
-
Resuspend the final cell pellet in 0.5 mL of 1x Assay Buffer.
-
Analyze the cells immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel, ~529 nm) and red fluorescence (e.g., PE channel, ~590 nm).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Data Presentation
Quantitative data should be summarized to show the dose-dependent effects of this compound.
Table 1: Cytotoxicity of this compound on HepaRG Cells (Example Data)
| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% Cytotoxicity) |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 |
| 1 | 98.1 ± 5.1 | 6.5 ± 1.5 |
| 5 | 91.5 ± 3.8 | 12.8 ± 2.3 |
| 10 | 75.3 ± 6.2 | 28.4 ± 3.1 |
| 25 | 52.1 ± 4.9 | 55.7 ± 4.5 |
| 50 | 28.9 ± 3.5 | 78.2 ± 5.0 |
| 100 | 10.4 ± 2.1 | 91.6 ± 3.7 |
| IC₅₀ (µM) | ~26.5 | ~22.0 |
Table 2: Mechanistic Toxicity Endpoints (Example Data)
| Concentration (µM) | Caspase-3 Activity (Fold Change) | ROS Production (% Increase) | ΔΨm (Red/Green Ratio) |
|---|---|---|---|
| 0 (Vehicle) | 1.0 ± 0.1 | 0 ± 8.2 | 5.8 ± 0.4 |
| 1 | 1.1 ± 0.2 | 15.6 ± 7.5 | 5.5 ± 0.5 |
| 5 | 1.8 ± 0.3 | 45.1 ± 10.1 | 4.1 ± 0.3 |
| 10 | 3.5 ± 0.5 | 110.7 ± 15.4 | 2.5 ± 0.2 |
| 25 | 5.8 ± 0.7 | 254.3 ± 21.8 | 1.3 ± 0.1 |
| 50 | 6.2 ± 0.6 | 288.1 ± 25.0 | 0.9 ± 0.1 |
Mechanistic Pathway Diagram
The cytotoxic effects of this compound are hypothesized to follow a pathway involving mitochondrial-induced oxidative stress and apoptosis, similar to its parent compound, amiodarone.
Caption: this compound targets mitochondria, leading to ROS production and apoptosis.
References
- 1. Amiodarone and desethylamiodarone toxicity in isolated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CYP3A4 in amiodarone-associated toxicity on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of the HepaRG cell line model for drug toxicity studies using two different cultivation conditions: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of HepaRG cells for genotoxicity assessment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Animal Models of Amiodarone-Induced Pulmonary Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models used to study amiodarone and deiodoamiodarone-induced pulmonary toxicity. Detailed protocols for inducing the disease phenotype and for subsequent endpoint analysis are provided to facilitate the replication and adaptation of these models in a research setting.
Amiodarone, a potent antiarrhythmic agent, is associated with significant pulmonary toxicity, characterized by inflammation and fibrosis.[1] Its major metabolite, this compound, is also implicated in the pathogenesis of this adverse drug reaction.[2] Animal models are crucial for investigating the underlying mechanisms and for the preclinical evaluation of potential therapeutic interventions. Rodents, particularly rats and mice, are the most frequently utilized species for modeling amiodarone-induced pulmonary toxicity (AIPT).[3]
Experimental Models and Induction Protocols
The choice of animal model and induction protocol depends on the specific research question, with considerations for the desired chronicity and severity of the lung injury. Common administration routes include intratracheal, intraperitoneal, and oral gavage.
Intratracheal Instillation in Rats
Intratracheal administration allows for direct delivery of amiodarone to the lungs, resulting in a rapid onset of inflammation and subsequent fibrosis. This method is particularly useful for studying the acute phase of lung injury and the direct effects of the drug on pulmonary tissues.[4][5]
Protocol:
-
Anesthetize female Fischer 344 rats according to approved institutional animal care and use committee protocols.
-
Make a small midline incision on the ventral side of the neck to expose the trachea through blunt dissection.
-
Carefully insert a sterile, appropriate-gauge needle between the tracheal rings, just below the larynx.
-
Instill a single dose of amiodarone hydrochloride solution. A typical dose is 1.25 mg in 200 µL of sterile water per rat. For a multi-dose model, 6.25 mg/kg of amiodarone in a 3.125 mg/mL sterile water solution can be administered on day 0 and day 2.
-
Close the incision with sutures or surgical staples.
-
Monitor the animals for recovery from anesthesia and for any signs of distress.
-
The development of pulmonary fibrosis is typically assessed at time points ranging from 3 to 6 weeks post-instillation.
Intraperitoneal Injection in Rats
Intraperitoneal administration results in systemic exposure to amiodarone and can model a more chronic and progressive development of pulmonary toxicity.
Protocol:
-
Use male Sprague-Dawley rats.
-
Administer amiodarone hydrochloride at a dose of 80 mg/kg/day via intraperitoneal (i.p.) injection.
-
Continue daily injections for a period of one to four weeks.
-
Monitor the animals for changes in body weight and other clinical signs of toxicity.
-
Assess pulmonary toxicity at weekly intervals.
Oral Gavage in Rats
Oral administration mimics the clinical route of amiodarone administration in humans and is suitable for long-term studies of chronic toxicity.
Protocol:
-
Use male Wistar rats.
-
Prepare a suspension of amiodarone in a suitable vehicle, such as methylcellulose.
-
Administer amiodarone daily via oral gavage. Doses can range from approximately 50 mg/kg/day to 175 mg/kg/day.
-
The duration of treatment can extend from 3 weeks to 13 months to study the progression from phospholipidosis to inflammation and fibrosis.
Endpoint Analysis Protocols
A comprehensive assessment of amiodarone-induced pulmonary toxicity involves a combination of biochemical, histological, and cellular analyses.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and soluble components from the epithelial surface of the lower respiratory tract. It is a key technique for assessing inflammation.
Protocol for Murine Models:
-
Euthanize the mouse via an approved method and place it in a supine position.
-
Disinfect the neck area with 70% ethanol and make a midline incision to expose the trachea.
-
Carefully make a small incision in the trachea and insert a catheter or cannula (e.g., 26 G).
-
Secure the catheter in place.
-
Instill a 1 mL aliquot of sterile, balanced salt solution (e.g., PBS) with 100 µM EDTA through the catheter.
-
Gently aspirate the fluid while massaging the thorax to maximize recovery.
-
Repeat the instillation and aspiration steps two more times, pooling the recovered fluid.
-
Keep the collected BAL fluid on ice.
-
Centrifuge the BAL fluid at 400 x g for 7 minutes at 4°C to pellet the cells.
-
Collect the supernatant for analysis of soluble mediators (e.g., cytokines, albumin, LDH) and store at -80°C.
-
Resuspend the cell pellet in a suitable buffer. If necessary, lyse red blood cells using an ACK lysing buffer.
-
Perform a total cell count using a hemocytometer and prepare slides (e.g., cytospin) for differential cell counting (macrophages, neutrophils, lymphocytes, eosinophils).
Histological Assessment of Lung Fibrosis
Histological analysis is essential for visualizing and quantifying the extent of lung injury and fibrosis. Masson's trichrome stain is commonly used to differentiate collagen fibers (blue) from other tissue components.
Masson's Trichrome Staining Protocol:
-
Following euthanasia, perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut 5-micrometer thick sections.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Stain the sections with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.
-
Rinse in distilled water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm and muscle fibers red.
-
Rinse in distilled water.
-
Stain with aniline blue solution for 10 minutes to stain collagen blue.
-
Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a coverslip.
-
The severity of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.
Biochemical Quantification of Lung Collagen
The hydroxyproline assay is a quantitative biochemical method to measure the total collagen content in lung tissue, as hydroxyproline is a major component of collagen.
Hydroxyproline Assay Protocol:
-
Excise and weigh a portion of the lung tissue (e.g., 10 mg).
-
Homogenize the tissue in 100 µL of ice-cold water.
-
Add an equal volume of concentrated hydrochloric acid (e.g., 100 µL of 12N HCl) to the homogenate in a pressure-tight vial.
-
Hydrolyze the sample at 120°C for 3 hours.
-
Centrifuge the hydrolysate to remove any particulate matter.
-
Transfer an aliquot of the supernatant to a 96-well plate and dry it in an oven at 60°C.
-
Add 100 µL of Chloramine-T solution to each well and incubate at room temperature for 5 minutes.
-
Add 100 µL of Ehrlich's solution (containing p-dimethylaminobenzaldehyde) and incubate at 60°C for 90 minutes.
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of trans-4-hydroxy-L-proline.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on amiodarone-induced pulmonary toxicity in rodent models.
| Table 1: Effects of Intraperitoneal Amiodarone on BAL Fluid Total Leukocyte Count in Sprague-Dawley Rats | ||||
| Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 |
| Control | Baseline | Baseline | Baseline | Baseline |
| Amiodarone (80 mg/kg/day, i.p.) | No significant change | Significant increase | Significant increase | Significant increase |
| Data adapted from a study by Al-Shammari et al. (2016). Values represent a significant increase (P < 0.01) compared to the control group. |
| Table 2: Effects of Amiodarone Administration on Lung Hydroxyproline Content in Rats | |||
| Animal Model & Administration Route | Dose & Duration | Endpoint | Key Finding |
| Sprague-Dawley Rat (i.p.) | 80 mg/kg/day for 1-4 weeks | Lung Hydroxyproline | Significant increase from week 1 onwards. |
| Fischer 344 Rat (intratracheal) | 1.25 mg (single dose) for 6 weeks | Lung Hydroxyproline | Significant increase compared to control. |
| Male Albino Rat (oral) | 30 mg/kg/day for 8 weeks | Lung Hydroxyproline | Marked increase compared to control. |
Signaling Pathways and Experimental Workflows
The pathogenesis of amiodarone-induced pulmonary toxicity is multifactorial, involving direct cellular toxicity and indirect inflammatory mechanisms. Key signaling pathways implicated include those related to oxidative stress, apoptosis, and the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).
Caption: Experimental workflow for studying amiodarone-induced pulmonary toxicity.
Caption: Key signaling pathways in amiodarone-induced pulmonary toxicity.
References
- 1. Amiodarone induced lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiodarone-induced pulmonary toxicity in Fischer rats: release of tumor necrosis factor alpha and transforming growth factor beta by pulmonary alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil mitigates amiodarone-induced pulmonary toxicity and fibrosis in association with the inhibition of lung TGF-β1/PI3K/Akt1-p/mTOR axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mechanistic Study on the Amiodarone-Induced Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiodarone-induced pulmonary fibrosis in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Deiodoamiodarone's Effects on Thyrocytes Using In Vitro Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often complicated by adverse effects on the thyroid gland, leading to either amiodarone-induced hypothyroidism (AIH) or thyrotoxicosis (AIT) in 15-20% of patients.[1][2] A key feature of amiodarone is its high iodine content (37% by weight), which is released during its metabolism and significantly contributes to its thyroid-related toxicity.[2][3] However, the drug molecule itself, and its primary metabolite desethylamiodarone (DEA), are also believed to exert direct cytotoxic effects on thyroid follicular cells (thyrocytes).[2]
To decouple the intrinsic effects of the drug's molecular structure from the effects of iodine overload, researchers often investigate deiodinated analogs, such as deiodoamiodarone or the commercially available compound dronedarone. These studies are crucial for understanding the precise mechanisms of direct thyrocyte toxicity. This application note provides detailed protocols for utilizing cell culture techniques to investigate the effects of this compound on thyrocytes, focusing on cytotoxicity, iodide metabolism, and gene expression. The primary cell lines discussed are the FRTL-5 rat thyroid cell line, a robust model for studying iodide transport, and primary human thyrocytes, which offer higher physiological relevance.
Key Mechanisms and Pathways
Amiodarone and its metabolites affect thyrocytes through multiple pathways:
-
Direct Cytotoxicity: Amiodarone and particularly its metabolite DEA induce apoptosis and necrosis in thyrocytes. This is associated with morphological changes like vacuolation and enlargement of the endoplasmic reticulum, indicating significant cellular stress.
-
Inhibition of Thyroid Hormone Synthesis: The drug inhibits the function of key enzymes and transporters involved in thyroid hormone synthesis. This includes the inhibition of thyroid peroxidase (TPO), which is crucial for iodide organification, and the sodium-iodide symporter (NIS), which controls iodide uptake into the cell.
-
Inhibition of Deiodinases: Amiodarone is a potent inhibitor of type 1 5'-deiodinase (D1), which converts thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues. This leads to an increase in serum T4 and reverse T3 (rT3) and a decrease in T3 levels.
-
Induction of Endoplasmic Reticulum (ER) Stress: Studies have shown that amiodarone, independent of its iodine content, induces the expression of ER stress markers, which can trigger apoptosis.
Data Presentation: Quantitative Effects of Amiodarone and Metabolites
The following tables summarize quantitative data from in vitro studies on the effects of amiodarone and its primary metabolite, desethylamiodarone (DEA). This data provides a baseline for designing experiments with this compound.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Desethylamiodarone | SGHTL-34 (human thyrocyte) | EC50 | 6.8 ± 1.1 µg/mL | |
| Amiodarone | FRTL-5 (rat thyrocyte) | Significant Lysis | ≥ 75 µM | |
| Amiodarone | Human Thyroid Follicles (hTF) | Significant Lysis | ≥ 37.5 µM |
| Amiodarone | SGHTL-34 (human thyrocyte) | Max. Decrease in Cell Number | ~25% at 50 µg/mL | |
Table 2: Drug Uptake and Cellular Concentration
| Compound | Cell Line | Concentration | Cellular Uptake/Content | Reference |
|---|---|---|---|---|
| Amiodarone | FRTL-5 | 10 µM | 17.2 ± 1.2 µg/mg protein | |
| Desethylamiodarone | FRTL-5 | 10 µM | 18.9 ± 0.7 µg/mg protein | |
| Amiodarone | SGHTL-34 | 50 µg/mL (4 days) | 80.1 ± 2.1% of total |
| Desethylamiodarone | SGHTL-34 | 2.5 µg/mL (4 days) | 71.7 ± 0.9% of total | |
Table 3: Effects on Iodide Metabolism and Thyroid Function
| Compound | System | Concentration | Effect | Inhibition | Reference |
|---|---|---|---|---|---|
| Amiodarone | Pig Thyroid Slices | 10⁻⁵ M | Iodide Transport (T/M ratio) | ~23% | |
| Amiodarone | Pig Thyroid Slices | 10⁻⁴ M | Thyroid Peroxidase Activity | ~7% | |
| Amiodarone | Cultured Dog Thyrocytes | 50-100 µM | Iodide Organification | ~75% | |
| Amiodarone | Cultured Dog Thyrocytes | 50-100 µM | Iodide Uptake | ~20% |
| Desethylamiodarone | CHO-NIS cells | 80 µM | ¹²⁵I Uptake | ~40% | |
Experimental Protocols
These protocols provide a framework for assessing the impact of this compound on thyrocytes.
Protocol 1: General Cell Culture and Maintenance of FRTL-5 Cells
FRTL-5 is a well-characterized rat thyroid cell line that retains key differentiated functions, including TSH-dependent growth and iodide uptake.
Materials:
-
FRTL-5 cell line
-
Coon’s Modified Ham’s F-12 Medium
-
Fetal Bovine Serum (FBS), 5%
-
Insulin (10 µg/mL)
-
Transferrin (5 µg/mL)
-
Hydrocortisone (10 nM)
-
Glycyl-L-histidyl-L-lysine acetate (10 ng/mL)
-
Somatostatin (10 ng/mL)
-
Bovine TSH (1 mU/mL)
-
Penicillin-Streptomycin solution (1x)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Culture cells in complete medium (Coon's F-12 supplemented with all above components) at 37°C in a humidified 5% CO₂ incubator.
-
For routine maintenance, passage cells every 5-7 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA for 2-5 minutes, neutralize with complete medium, centrifuge, and re-seed at a 1:4 or 1:5 ratio.
-
For experiments, seed cells in appropriate plates (e.g., 96-well for viability, 24-well for uptake assays) and allow them to adhere for 24 hours before treatment.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cultured thyrocytes in a 96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The concentration range should be based on known effective concentrations of amiodarone (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Remove old medium and add 100 µL of the drug-containing medium to each well.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: Iodide Uptake Assay
This protocol measures the activity of the sodium-iodide symporter (NIS).
Materials:
-
Cultured thyrocytes in a 24-well plate
-
This compound
-
Hanks’ Balanced Salt Solution (HBSS) or similar buffer
-
Sodium Iodide (NaI), non-radioactive
-
Radioactive Sodium Iodide (Na¹²⁵I)
-
Potassium perchlorate (KClO₄), as an inhibitor control
-
NaOH (1 M)
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (no drug) and a negative control (100 µM KClO₄, a known NIS inhibitor).
-
Wash cells twice with warm HBSS.
-
Add 500 µL of uptake buffer (HBSS containing 0.1 µCi/mL Na¹²⁵I and 10 µM non-radioactive NaI) to each well.
-
Incubate for 30-40 minutes at 37°C.
-
Stop the uptake by aspirating the buffer and washing the cells rapidly three times with ice-cold HBSS.
-
Lyse the cells by adding 500 µL of 1 M NaOH to each well.
-
Transfer the lysate to scintillation vials and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize the counts.
-
Express iodide uptake as counts per minute per microgram of protein (CPM/µg protein).
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol is used to quantify changes in the expression of key thyroid-related genes.
Materials:
-
Cultured thyrocytes treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Slc5a5 (NIS), Tpo, Tg, Tshr) and a housekeeping gene (e.g., Actb, Gapdh).
Procedure:
-
Culture and treat cells with this compound as described previously for a desired duration (e.g., 24 hours).
-
Lyse the cells and extract total RNA according to the manufacturer’s protocol. Quantify RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the molecular pathways affected by amiodarone-like compounds.
References
Application Notes and Protocols: Deiodoamiodarone as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deiodoamiodarone is a significant metabolite and degradation product of the potent antiarrhythmic agent, amiodarone. Its monitoring is crucial during drug development, manufacturing, and clinical studies to ensure the safety, efficacy, and quality of amiodarone-based therapeutics. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chemistry, primarily for the quantification of this impurity in bulk drug substances and pharmaceutical formulations. The methodologies described are based on modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound is structurally similar to amiodarone but lacks the two iodine atoms on the benzofuran ring. As an impurity, its presence and quantity must be carefully controlled. The availability of a well-characterized this compound reference standard is essential for the validation of analytical methods and the accurate quantification of this specific impurity.
Physicochemical Properties of this compound Reference Standard
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (2-butyl-1-benzofuran-3-yl)(4-(2-(diethylamino)ethoxy)phenyl)methanone |
| Synonyms | Deiodo Amiodarone, Amiodarone Impurity D |
| CAS Number | 85642-08-6 |
| Molecular Formula | C25H31NO3 |
| Molecular Weight | 393.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, acetonitrile, and DMSO |
| Storage | Store at -20°C for long-term stability.[1][2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Amiodarone Drug Substance by HPLC-UV
This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound as an impurity in amiodarone hydrochloride raw material.
1. Materials and Reagents
-
This compound Reference Standard
-
Amiodarone Hydrochloride API
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
-
0.45 µm nylon syringe filters
2. Instrumentation
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution (1000 µg/mL of Amiodarone HCl): Accurately weigh 50 mg of Amiodarone HCl API and dissolve in 50 mL of diluent.
5. System Suitability
-
Inject the 1 µg/mL this compound standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the this compound peak should be ≥ 2000.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² should be ≥ 0.999.
-
Quantify the amount of this compound in the Amiodarone HCl sample using the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound using LC-MS/MS
This protocol is suitable for the trace-level quantification of this compound, particularly in forced degradation studies or when higher sensitivity is required.
1. Materials and Reagents
-
This compound Reference Standard
-
Amiodarone Hydrochloride
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., QTOF or Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC or HPLC system
3. Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | This compound: m/z 394.2 → 86.1 (Quantifier), m/z 394.2 → 309.2 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
4. Standard and Sample Preparation
-
Follow the same procedure as in Protocol 1, but use LC-MS grade solvents and prepare a lower concentration range for calibration standards (e.g., 0.1 ng/mL to 100 ng/mL).
5. Data Analysis
-
Quantify this compound using the peak area from the selected MRM transition.
-
Construct a calibration curve and perform linear regression as described in Protocol 1.
Data Presentation
The following tables summarize typical validation data for the analytical methods described.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 10 | - |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.1 | - |
| Precision (%RSD) | ||
| - Intraday (n=6) | 1.2% | ≤ 2.0% |
| - Interday (n=6) | 1.8% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 100 | - |
| LOD (ng/mL) | 0.03 | - |
| LOQ (ng/mL) | 0.1 | - |
| Precision (%RSD) | ||
| - Intraday (n=6) | 2.5% | ≤ 15% |
| - Interday (n=6) | 3.1% | ≤ 15% |
| Accuracy (% Recovery) | 97.9% - 103.5% | 85% - 115% |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Role of the reference standard in method validation.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this impurity in amiodarone drug substance and formulations. The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and sensitive protocols for routine quality control and stability testing. Adherence to these protocols and proper validation will ensure compliance with regulatory requirements and contribute to the overall safety and quality of amiodarone products.
References
Application Note and Protocol for Liquid-Liquid Extraction of Deiodoamiodarone from Tissue Homogenates
This document provides a comprehensive guide for the extraction of deiodoamiodarone, the primary metabolite of amiodarone, from various tissue samples using a liquid-liquid extraction (LLE) procedure. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicological, or drug metabolism studies.
The methodology described herein is based on established principles for the extraction of amiodarone and its metabolites from biological matrices.[1][2][3] The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification.[3][4]
Principle of the Method
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. In this protocol, tissue samples are first homogenized to release the analyte into an aqueous medium. An organic solvent is then used to selectively extract the relatively nonpolar this compound from the aqueous homogenate, leaving behind more polar interfering substances such as proteins, salts, and phospholipids. The efficiency of the extraction can be influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the mixing and separation techniques employed. Following extraction, the organic phase is evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis.
Quantitative Data Summary
The following table summarizes typical concentration ranges for amiodarone and its major metabolite, N-desethylamiodarone, in various tissues, which can serve as a reference for expected concentrations of related metabolites like this compound. The linear range of quantification is dependent on the analytical method employed.
| Tissue | Amiodarone Concentration Range (µg/g) | N-desethylamiodarone Concentration Range (µg/g) | Reference |
| Fat | 316 (mg/kg wet weight) | Not Reported | |
| Liver | 391 (mg/kg wet weight) | 2354 (mg/kg wet weight) | |
| Lung | 198 (mg/kg wet weight) | 952 (mg/kg wet weight) | |
| Adrenal Gland | 137 (mg/kg wet weight) | 437 (mg/kg wet weight) | |
| Testis | 89 (mg/kg wet weight) | 470 (mg/kg wet weight) | |
| Lymph Node | 83 (mg/kg wet weight) | 316 (mg/kg wet weight) | |
| Pigmented Skin | 306 (mg/kg wet weight) | 943 (mg/kg wet weight) | |
| Plasma | 2.5 - 1000 ng/mL | 2.5 - 1000 ng/mL | |
| Homogenized Tissue | 5 - 5000 ng/g | 5 - 5000 ng/g |
Detailed Experimental Protocol
This protocol details the step-by-step procedure for the liquid-liquid extraction of this compound from tissue homogenates.
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., liver, lung, fat, heart).
-
Homogenization Buffer: Phosphate buffered saline (PBS), pH 7.4.
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as flecainide or a deuterated analog of amiodarone (e.g., Amiodarone-d4).
-
Protein Precipitation Reagent: Acetonitrile (ACN), cold.
-
Extraction Solvents: Hexane, diethyl ether, or a mixture of diisopropyl ether and acetonitrile (95:5, v/v).
-
Reconstitution Solvent: Mobile phase used for the analytical method (e.g., methanol:water mixture).
-
Equipment:
-
Tissue homogenizer (e.g., rotor-stator or ultrasonic).
-
Centrifuge capable of reaching >3000 x g.
-
Vortex mixer.
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator).
-
Analytical balance.
-
Calibrated pipettes.
-
Glass centrifuge tubes.
-
Sample Preparation: Tissue Homogenization
-
Accurately weigh approximately 0.1 to 0.5 g of the tissue sample.
-
Add a 3 to 5-fold volume of cold homogenization buffer (e.g., for 0.5 g of tissue, add 1.5 to 2.5 mL of PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved. For fatty tissues, enzymatic digestion with lipase may be considered for improved analyte release.
-
Transfer the homogenate to a clean centrifuge tube.
Protein Precipitation and Internal Standard Addition
-
To the tissue homogenate, add an appropriate amount of the internal standard solution.
-
Add 2 to 3 volumes of cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at >3000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new clean glass tube.
Liquid-Liquid Extraction
-
Add 3 to 5 mL of the selected organic extraction solvent (e.g., hexane or diethyl ether) to the supernatant.
-
Vortex the mixture for 2-5 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Centrifuge at >3000 x g for 10 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated material at the interface.
-
Repeat the extraction (steps 1-4) on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize recovery. Combine the organic extracts.
Evaporation and Reconstitution
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the reconstitution solvent.
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction procedure for this compound from tissue homogenates.
Caption: Workflow for this compound Extraction.
References
- 1. Tissue extraction of amiodarone and N-desethylamiodarone in man after a single oral dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue extraction of amiodarone and N-desethylamiodarone in man after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes: Development of Immunoassays for Deiodoamiodarone Detection
Introduction
Deiodoamiodarone is the major active metabolite of amiodarone, a potent antiarrhythmic agent. Monitoring the levels of both amiodarone and this compound is crucial for optimizing therapeutic efficacy and minimizing toxicity. Immunoassays offer a sensitive, specific, and high-throughput method for the detection and quantification of small molecules like this compound in biological samples.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of an immunoassay for this compound detection.
Principle of the Assay
For the detection of a small molecule like this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable format.[4][5] This assay relies on the competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific anti-deiodoamiodarone antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.
Key Components of the Immunoassay
The successful development of a this compound immunoassay hinges on the following key components:
-
Anti-Deiodoamiodarone Antibody: A highly specific antibody that recognizes and binds to this compound.
-
This compound-Enzyme Conjugate (Tracer): this compound chemically linked to a reporter enzyme (e.g., Horseradish Peroxidase - HRP).
-
Immunogen: this compound coupled to a carrier protein to elicit an immune response for antibody production.
-
Solid Phase: A microtiter plate coated with a capture antibody or protein to immobilize the assay components.
Experimental Protocols
1. Synthesis of this compound Immunogen and Conjugate
To produce antibodies against the small hapten molecule this compound, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to become immunogenic. A similar strategy is used to prepare the enzyme conjugate for the assay.
Protocol for this compound-Protein Conjugation:
-
Functionalization of this compound: Introduce a reactive functional group (e.g., carboxyl, amino, or thiol) onto the this compound molecule without significantly altering its antigenic determinants. This may involve a multi-step chemical synthesis.
-
Activation of Carrier Protein: Activate the carrier protein (e.g., BSA) to facilitate conjugation. For example, use carbodiimide chemistry (EDC/NHS) to activate carboxyl groups on the protein.
-
Conjugation Reaction: Mix the functionalized this compound with the activated carrier protein and allow them to react under controlled conditions (pH, temperature, and time) to form a stable covalent bond.
-
Purification: Remove unconjugated this compound and by-products by dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
2. Production and Purification of Anti-Deiodoamiodarone Antibodies
Polyclonal or monoclonal antibodies can be generated. Monoclonal antibodies offer higher specificity and consistency.
Protocol for Monoclonal Antibody Production:
-
Immunization: Immunize mice or rabbits with the this compound-KLH immunogen. Administer booster injections to enhance the immune response.
-
Hybridoma Technology: Fuse spleen cells from the immunized animal with myeloma cells to create hybridoma cells.
-
Screening: Screen the hybridoma culture supernatants for the presence of antibodies that bind to a this compound-BSA conjugate using an indirect ELISA. Select the clones that show high affinity and specificity.
-
Cloning and Expansion: Subclone the selected hybridoma cells to ensure monoclonality and expand the desired clones to produce a larger quantity of monoclonal antibodies.
-
Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
3. Competitive ELISA Protocol for this compound Detection
This protocol outlines a competitive ELISA for the quantification of this compound in a sample.
Materials:
-
Anti-deiodoamiodarone antibody
-
This compound-HRP conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample diluent (e.g., PBS)
-
This compound standards
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-deiodoamiodarone antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standards or samples to the appropriate wells. Then, add 50 µL of the this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following table presents illustrative data for an immunoassay developed to detect anti-amiodarone antibodies, which can be expected to be similar in format to the data that would be generated for a this compound competitive ELISA.
Table 1: Illustrative Quantitative Data for Anti-Amiodarone Antibody Detection
| Patient Group | Number of Patients | Anti-Amiodarone Antibody Titer (µg/mL) |
| Untreated Controls | 10 | Not Detected |
| Amiodarone-Treated (No Side Effects) | 16 | One patient with elevated titer |
| Amiodarone-Induced Thyroid Disease | 12 | 1.2 - 2.5 (7 of 12 patients) |
| Other Amiodarone-Induced Side Effects | 5 | 1.2 - 2.5 (4 of 5 patients) |
Note: This data is adapted from a study on anti-amiodarone antibodies and serves as an example. The lower detection limit in this study was 0.3 µg/mL.
Visualizations
Logical Workflow for this compound Immunoassay Development
Caption: Workflow for the development of a this compound immunoassay.
Competitive ELISA Principle for this compound Detection
References
- 1. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandwich ELISA protocol | Abcam [abcam.com]
- 5. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Overcoming matrix effects in deiodoamiodarone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of deiodoamiodarone.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Ion Suppression or Enhancement
Question: My this compound signal is significantly lower or higher in plasma samples compared to the standard in a pure solvent. How can I identify and mitigate this?
Answer:
This phenomenon is likely due to ion suppression or enhancement, a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[1][2][3]
Identification:
A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression or enhancement occurs.[1]
Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, such as phospholipids, which are a significant source of matrix effects in plasma.[4]
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation for removing interfering substances.
-
Liquid-Liquid Extraction (LLE): Can also be a valuable tool for cleaning up the sample.
-
Protein Precipitation (PPT): While a simpler technique, it may be less effective at removing phospholipids and other matrix components that can cause ion suppression.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution profile to better separate the analyte from interfering compounds.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to achieve optimal separation.
-
-
Use of an Isotope-Labeled Internal Standard (IS): A stable isotope-labeled this compound is the ideal internal standard. It will co-elute with the analyte and experience similar matrix effects, thus providing accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Issue 2: Poor Peak Shape and Reproducibility
Question: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) and inconsistent retention times for this compound. What could be the cause and how can I fix it?
Answer:
Poor peak shape and retention time variability can be caused by a variety of factors, including matrix effects, chromatographic conditions, and instrument issues.
Troubleshooting Steps:
-
Sample Preparation: Inadequate sample cleanup can lead to the injection of matrix components that interact with the analytical column, causing peak distortion. Re-evaluate your sample preparation method to ensure it is effectively removing interferences.
-
Chromatographic Conditions:
-
Mobile Phase: Ensure the mobile phase is properly prepared and degassed. The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.
-
Column Health: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary.
-
-
Carryover: this compound, being a lipophilic compound, may exhibit carryover from one injection to the next. An effective wash method for the autosampler and injection port is crucial.
-
Internal Standard: Ensure the internal standard is added consistently and at an appropriate concentration.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound from plasma?
A1: The most common cause of matrix effects, particularly ion suppression, in plasma samples is the presence of endogenous phospholipids. These compounds can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: While the optimal technique can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) is generally considered more effective than protein precipitation for removing phospholipids and other interfering components, thus minimizing matrix effects. Liquid-Liquid Extraction (LLE) is also a viable and effective option.
Q3: How do I choose an appropriate internal standard for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled version of this compound . This is because it has nearly identical chemical and physical properties to the analyte, will co-elute, and will be affected by matrix effects in the same way, leading to more accurate and precise quantification. If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to reduce matrix effects?
A4: APCI can be less susceptible to matrix effects than ESI for certain compounds. If you are experiencing significant ion suppression with ESI, exploring APCI as an alternative ionization source is a valid strategy, provided this compound can be efficiently ionized by APCI.
Q5: What are some general best practices to proactively avoid matrix effects?
A5:
-
Thorough Method Validation: Always include a comprehensive evaluation of matrix effects during method development and validation.
-
Use a Robust Sample Preparation Method: Invest time in developing a sample cleanup procedure that effectively removes potential interferences.
-
Optimize Chromatographic Separation: Aim for baseline separation of your analyte from the void volume and any known interfering peaks.
-
Regular Instrument Maintenance: Keep the LC and MS systems clean to prevent the buildup of contaminants that can contribute to matrix effects.
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation methods used for the analysis of amiodarone and its metabolites, which can serve as a starting point for this compound method development. Please note that specific values for this compound may vary.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Reference |
| Protein Precipitation (PPT) | > 85% | Variable, can be significant | Moderate | |
| Liquid-Liquid Extraction (LLE) | 90 - 105% | Generally low | High | |
| Solid-Phase Extraction (SPE) | > 90% | Minimal | High |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 2% formic acid in water) to remove polar interferences, followed by a second wash with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
Improving the stability of deiodoamiodarone in solution for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of deiodoamiodarone in solution for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound. It is also soluble in chloroform and methanol. When preparing a stock solution in DMSO, it is advisable to use anhydrous DMSO to minimize degradation, as water can reduce the stability of compounds in DMSO.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (days to weeks), 2-8°C may be acceptable.[1]
Q3: Is this compound sensitive to light?
A3: While specific photodegradation studies on this compound are not extensively available, its parent compound, amiodarone, is known to be photosensitive.[2][3] Therefore, it is crucial to protect this compound solutions from light at all stages of handling, including storage and during experiments. Use amber vials or wrap containers in aluminum foil.
Q4: How stable is this compound in aqueous solutions like cell culture media?
A4: this compound, similar to amiodarone, is expected to have limited stability in aqueous solutions, especially at neutral or alkaline pH. Amiodarone has been shown to be unstable in physiological buffer (pH 7.4), with significant degradation occurring at room temperature. Stability is improved in slightly acidic conditions (pH 4.0-5.0). Therefore, it is recommended to prepare working dilutions in cell culture media or buffer immediately before use.
Q5: Does the presence of serum in cell culture media affect this compound?
A5: Yes, the presence of serum can significantly impact the effective concentration of this compound. Amiodarone is highly bound to plasma proteins like albumin (around 96%). This protein binding reduces the free concentration of the compound available to interact with cells. When conducting experiments with serum-containing media, this interaction should be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound: The compound may have degraded in the stock solution or the working solution. 2. Precipitation: The compound may have precipitated out of the aqueous working solution. 3. Adsorption to plasticware: The compound may be adsorbing to the surface of pipette tips, tubes, or plates. 4. High protein binding: In serum-containing media, a high percentage of the compound is bound to proteins, reducing its free concentration. | 1. Prepare fresh stock and working solutions. Protect from light and use immediately. Perform a stability test under your specific experimental conditions. 2. Visually inspect solutions for precipitates. Consider using a lower final concentration or a vehicle with better solubilizing properties (e.g., with a low percentage of a suitable co-solvent, ensuring it doesn't affect the cells). 3. Use low-retention plasticware. Pre-rinsing pipette tips with the solution before dispensing can also help. 4. Consider reducing the serum concentration if your cell line can tolerate it. Alternatively, increase the nominal concentration of this compound, though this should be done with caution and appropriate controls. |
| High variability between replicate experiments. | 1. Inconsistent solution preparation: Variations in the preparation of stock or working solutions. 2. Differential light exposure: Inconsistent protection from light across experiments. 3. Temperature fluctuations: Storing or handling solutions at inconsistent temperatures. | 1. Follow a standardized and detailed protocol for solution preparation. 2. Ensure all solutions containing this compound are consistently protected from light. 3. Maintain consistent temperatures during storage and experiments. |
| Cell death or unexpected off-target effects. | 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 2. Degradation products: Toxic byproducts may have formed from the degradation of this compound. | 1. Ensure the final DMSO concentration is typically below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of solvent) in your experiments. 2. Prepare fresh solutions immediately before use to minimize the formation of degradation products. |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | ||
| Amiodarone HCl | Ethanol | ~5 mg/mL | |
| DMSO | ~10 mg/mL | ||
| Dimethyl formamide (DMF) | ~10 mg/mL |
Table 2: Factors Affecting Stability of Amiodarone (and likely this compound)
| Factor | Effect on Stability | Recommendation | References |
| pH | Less stable at neutral/alkaline pH. More stable at acidic pH (4.0-5.0). | Prepare working solutions in acidic buffers if the experimental design allows. Otherwise, use immediately after dilution in physiological pH buffers or media. | |
| Light | Degrades upon exposure to light. | Protect solutions from light at all times using amber vials or foil wrapping. | |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them cool until use. | |
| Oxidation | Susceptible to oxidative degradation. | Use high-purity, anhydrous solvents. Consider degassing aqueous buffers. | |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated pipette
Procedure:
-
Under sterile conditions and in a fume hood, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution and Cell Treatment
Objective: To prepare a working solution of this compound in cell culture medium and treat cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (with or without serum, as required by the experiment)
-
Sterile, low-retention microcentrifuge tubes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Immediately before the experiment, thaw one aliquot of the this compound stock solution at room temperature, protected from light.
-
In a sterile tube, perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. To prevent precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.1%).
-
Prepare a vehicle control by adding the same volume of solvent (without this compound) to the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration, ensuring the plates are protected from direct light.
Visualizations
Caption: Experimental Workflow for this compound In Vitro Studies.
Caption: Potential Signaling Pathway of this compound-Induced Apoptosis.
References
- 1. Accumulation of amiodarone and desethylamiodarone by rat alveolar macrophages in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro amiodarone protein binding and its interaction with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of deiodoamiodarone during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of deiodoamiodarone during sample extraction.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound from plasma samples using a liquid-liquid extraction (LLE) protocol that works well for amiodarone. What could be the issue?
A1: Poor recovery of this compound, despite a successful protocol for amiodarone, likely stems from differences in their physicochemical properties. This compound is less lipophilic than amiodarone due to the removal of two iodine atoms. This change affects its partitioning behavior between aqueous and organic phases. You may need to optimize the extraction solvent and the pH of the aqueous phase.
Q2: What are the key physicochemical properties of this compound that I should consider for extraction?
A2: Understanding the pKa and LogP of this compound is crucial for optimizing extraction. While experimental data is limited, predicted values provide a strong starting point. This compound has a predicted basic pKa, meaning it will be positively charged at acidic pH. Its predicted LogP is lower than that of amiodarone, indicating it is less hydrophobic.
Q3: My recovery of this compound is inconsistent between samples. What are the potential causes?
A3: Inconsistent recovery can be due to several factors:
-
pH variability: Small shifts in the pH of your samples can significantly impact the ionization state and, therefore, the extraction efficiency of this compound.
-
Matrix effects: Differences in the lipid or protein content between patient or animal samples can affect how this compound interacts with the extraction solvent.
-
Emulsion formation: During LLE, vigorous mixing can lead to the formation of emulsions, which can trap the analyte and lead to variable recovery.
-
Incomplete solvent evaporation/reconstitution: If using an evaporation step, ensure the residue is completely redissolved in the reconstitution solvent.
Q4: Can I use solid-phase extraction (SPE) for this compound? What type of sorbent should I use?
A4: Yes, SPE is a suitable technique for extracting this compound. Given its basic nature and moderate lipophilicity, a mixed-mode cation exchange (MCX) sorbent is often a good choice. These sorbents offer a dual retention mechanism (ion exchange and reversed-phase), which can provide high selectivity and recovery. Alternatively, a polymeric reversed-phase sorbent (e.g., HLB) can also be effective.
Physicochemical Properties
A summary of the predicted physicochemical properties for this compound compared to amiodarone is provided below. These values are essential for designing and troubleshooting extraction protocols.
| Property | This compound (Predicted) | Amiodarone (Experimental) | Implication for Extraction |
| Molecular Formula | C₂₅H₃₁NO₃ | C₂₅H₂₉I₂NO₃ | Lower molecular weight for this compound. |
| Molecular Weight | 393.53 g/mol | 645.31 g/mol | Affects molar concentration calculations. |
| pKa (strongest basic) | ~8.5 - 9.5 | 6.56 | This compound is a stronger base. Adjusting the sample pH to >10.5 will ensure it is in its neutral, more extractable form for reversed-phase or LLE. For cation exchange SPE, a pH of <6.5 will ensure it is charged. |
| LogP | ~5.0 - 6.0 | ~7.2 - 7.9 | This compound is significantly less lipophilic. Use a more polar organic solvent for LLE (e.g., methyl tert-butyl ether instead of hexane). For SPE, the elution solvent may need to be stronger. |
Troubleshooting Poor Recovery
This section provides a structured approach to troubleshooting poor recovery of this compound.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor this compound recovery.
Troubleshooting Guide: Question & Answer Format
| Question | Possible Cause | Recommended Solution |
| Why is my this compound recovery low in my LLE? | Incorrect pH: The aqueous sample pH may be too low, causing this compound to be protonated and remain in the aqueous phase. | Adjust the pH of the sample to be at least 2 units above the pKa of this compound (i.e., pH > 10.5) to ensure it is in its neutral, more hydrophobic form. |
| Inappropriate Solvent: The extraction solvent may be too non-polar (e.g., hexane) for the less lipophilic this compound. | Use a more polar, water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. | |
| My SPE recovery is poor. What should I check? | Wrong Sorbent: A purely reversed-phase sorbent (e.g., C18) may not provide sufficient retention, especially if the wash solvent is too strong. | Use a mixed-mode cation exchange (MCX) sorbent. This allows for a stronger wash to remove interferences while retaining the positively charged this compound. |
| Inadequate Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. | For MCX, use an elution solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and disrupt the ionic interaction. For reversed-phase, a stronger organic solvent may be needed. | |
| I'm seeing significant matrix effects. How can I reduce them? | Co-extraction of Interferences: Lipids and proteins from the biological matrix can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer. | For LLE: Perform a protein precipitation step with acetonitrile prior to LLE. For SPE: Use a more rigorous wash step. With an MCX sorbent, you can wash with an acidic organic solvent (e.g., methanol with 2% formic acid) to remove neutral and acidic interferences before eluting with a basic solvent. |
Detailed Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol
This protocol is designed for the extraction of this compound from plasma or serum.
-
Sample Preparation:
-
To 200 µL of plasma/serum in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 50 µL of 2 M ammonium hydroxide to adjust the pH to >10. Vortex briefly.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS analysis. Vortex to ensure complete dissolution.
-
Optimized Solid-Phase Extraction (SPE) Protocol using Mixed-Mode Cation Exchange (MCX)
This protocol provides high selectivity for basic compounds like this compound.
-
Sample Pre-treatment:
-
To 200 µL of plasma/serum, add 200 µL of 4% phosphoric acid. Vortex to mix. This ensures this compound is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove basic interferences that are weaker than this compound.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
This compound and Amiodarone Relationship
Caption: Metabolic relationship between amiodarone and this compound.
Addressing solubility issues of deiodoamiodarone in aqueous buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deiodoamiodarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aqueous solubility of this compound.
Disclaimer: this compound is a close structural analog of amiodarone, and specific solubility data for this compound is limited in publicly available literature. The information and guidance provided herein are largely based on extensive studies conducted with amiodarone hydrochloride. The principles and techniques for solubility enhancement are expected to be highly applicable to this compound due to their structural similarity. However, empirical validation with this compound is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
This compound, much like its parent compound amiodarone, is a lipophilic molecule with low intrinsic aqueous solubility. Amiodarone hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility[1][2]. This poor water solubility can significantly hinder its use in in vitro and in vivo experiments.
Q2: How does pH influence the solubility of this compound?
The solubility of amiodarone, and likely this compound, is highly dependent on pH. As a weak base with a pKa of approximately 6.56, its solubility is significantly greater in acidic conditions (pH < 6.0) where the molecule is protonated and thus more readily ionized[3]. In buffers with a pH at or above its pKa, the un-ionized, less soluble form predominates, leading to precipitation. Optimal stability and solubility are often found in the pH range of 4.0 to 5.0[3][4].
Q3: What are the recommended strategies to enhance the aqueous solubility of this compound?
Several effective methods can be employed to improve the solubility of hydrophobic compounds like this compound:
-
pH Adjustment: Maintaining an acidic pH (e.g., using an acetate buffer at pH 4.5) is a primary strategy to increase solubility.
-
Use of Co-solvents: Organic solvents such as polyethylene glycols (PEGs) can be used to create a more favorable solvent system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility. Various cyclodextrins like β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective for amiodarone.
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I fix it?
Precipitation in cell culture media (typically at physiological pH ~7.4) is a common issue. This is likely due to the pH of the medium being significantly higher than the pKa of the compound, leading to the formation of the insoluble free base.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a suitable organic solvent (e.g., DMSO) or a solubilizing vehicle (like a cyclodextrin solution) at a high concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution into the cell culture medium to reach the final desired concentration. This gradual dilution can help maintain solubility.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1% to <1%) to avoid solvent-induced cytotoxicity.
-
Consider a Formulation Approach: For in vivo studies or prolonged in vitro experiments, formulating this compound with a solubilizing agent like HP-β-CD or SBE-β-CD is highly recommended.
Quantitative Data on Solubility Enhancement (Based on Amiodarone Studies)
The following tables summarize the reported improvements in amiodarone solubility using different techniques. These values can serve as a starting point for optimizing the solubility of this compound.
Table 1: Effect of pH on Amiodarone HCl Solubility at 37°C
| Dissolution Medium | pH | Solubility (mg/mL) |
| Distilled Water | 5.5 | ~0.48 |
| Acid Buffer | 1.2 | ~0.14 |
| Acetate Buffer | 4.5 | ~1.15 |
| Phosphate Buffer | 6.8 | ~0.04 |
Data adapted from studies on amiodarone hydrochloride.
Table 2: Fold Increase in Amiodarone HCl Solubility with Cyclodextrins (10 mM) at 25°C
| Cyclodextrin | Fold Increase in Solubility |
| β-Cyclodextrin (β-CD) | >7 |
| Methyl-β-Cyclodextrin (Methyl-β-CD) | >14 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | >9 |
Data adapted from a study on amiodarone hydrochloride complexation.
Table 3: Fold Increase in Amiodarone HCl Apparent Solubility with PEGs at 25°C
| Co-solvent | Fold Increase in Solubility |
| PEG 1500 | ~1.07 |
| PEG 4000 | ~1.31 |
| PEG 6000 | ~5.72 |
Data adapted from a study on amiodarone hydrochloride solid dispersions.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a general method to prepare a this compound solution using cyclodextrin.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the aqueous buffer (e.g., 40% w/v).
-
Complexation:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the HP-β-CD stock solution to the powder.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle heating (e.g., 37-40°C) may aid dissolution.
-
Adjust the final volume with the aqueous buffer to achieve the desired final concentrations of this compound and HP-β-CD.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Solid Dispersion of this compound with PEG (Solvent Evaporation Method)
This method can be used to prepare a solid powder with enhanced dissolution properties.
-
Materials: this compound, Polyethylene glycol (e.g., PEG 6000), a suitable organic solvent (e.g., methanol).
-
Dissolution: Dissolve both this compound and PEG 6000 in the organic solvent in the desired ratio (e.g., 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying and Pulverization: Dry the resulting solid film under vacuum to remove any residual solvent. Gently scrape the solid dispersion and pulverize it to a fine powder using a mortar and pestle.
-
Reconstitution: The resulting powder can be reconstituted in an aqueous buffer for experimental use. The dissolution rate is expected to be significantly faster than that of the pure drug.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing a this compound solution using a solubilizing agent.
Caption: Simplified signaling pathway of amiodarone, likely similar for this compound.
References
Refinement of animal dosing protocols for consistent deiodoamiodarone plasma levels
Welcome to the technical support center for the refinement of animal dosing protocols for amiodarone. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent plasma levels of amiodarone and its active metabolite, N-desethylamiodarone (DEA), in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of amiodarone that should be monitored in plasma?
A1: The primary and only consistently reported active metabolite of amiodarone in plasma is N-desethylamiodarone (DEA).[1][2] During chronic therapy, plasma concentrations of DEA can be similar to those of the parent drug.[2] While amiodarone contains iodine and its metabolism can release free iodine, affecting thyroid function, specific "deiodo-amiodarone" metabolites are not typically detected or quantified in plasma during pharmacokinetic studies.[1]
Q2: Why are amiodarone and DEA plasma levels often inconsistent in animal studies?
A2: Inconsistent plasma levels are a known challenge due to amiodarone's complex pharmacokinetic profile. Key contributing factors include its low and erratic oral bioavailability (ranging from 22% to 86% in humans), high lipophilicity leading to extensive distribution and accumulation in tissues (especially adipose and lung tissue), and a very long and variable elimination half-life.[3]
Q3: What are the recommended animal models for amiodarone pharmacokinetic studies?
A3: Rodents, particularly rats (e.g., Sprague-Dawley, Wistar) and mice, are the most commonly used species for studying amiodarone's pharmacokinetics and toxicity. Canine and swine models are also used, particularly for studying cardiac electrophysiology and anti-fibrillatory effects.
Q4: What is the typical therapeutic range for amiodarone plasma concentrations?
A4: While target concentrations in animal models depend on the specific research question, the therapeutic range in human plasma is generally considered to be between 1.5 and 2.5 µg/mL for amiodarone. Achieving steady-state concentrations can take a significant amount of time, even with a loading dose regimen.
Q5: What analytical methods are suitable for measuring amiodarone and DEA in plasma?
A5: High-performance liquid chromatography (HPLC) with UV detection and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard methods for the sensitive and specific simultaneous quantification of amiodarone and DEA in plasma.
Troubleshooting Guide: Inconsistent Plasma Levels
This guide addresses common issues encountered when aiming for consistent amiodarone and DEA plasma levels in animal studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in plasma concentrations after oral dosing. | Erratic Oral Absorption: Amiodarone has poor and variable aqueous solubility. Food intake can significantly affect absorption. | - Standardize Formulation: Use a consistent and well-described vehicle, such as 0.6% methylcellulose, to create a uniform suspension. Prepare fresh before each administration.- Control Feeding Status: Fast animals overnight before dosing to reduce variability from food effects. Ensure consistent access to water. |
| Plasma levels are lower than expected or undetectable. | Poor Bioavailability: Inherent property of the drug.Dosing Errors: Incorrect gavage technique or animal spitting out the dose. | - Verify Dosing Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. Observe animals post-dosing for any signs of regurgitation.- Consider IV Administration: For studies requiring precise and consistent plasma concentrations, intravenous (IV) administration is recommended to bypass absorption variability. |
| Plasma levels decline faster than predicted by half-life. | Rapid Distribution: Amiodarone rapidly distributes from the central compartment into peripheral tissues due to its high lipophilicity. | - Implement a Loading Dose: Use a higher initial loading dose followed by lower maintenance doses to more quickly saturate tissue compartments and achieve steady-state plasma concentrations. |
| Difficulty achieving steady-state concentrations with chronic dosing. | Long Half-Life & Tissue Accumulation: The very long elimination half-life means that reaching a true steady state can take weeks or months. The drug continuously accumulates in tissues like fat. | - Extended Dosing Period: Be prepared for long dosing periods (e.g., several weeks) to approach steady state.- Pharmacokinetic Modeling: Use pharmacokinetic modeling to predict the time required to reach steady state and to design an appropriate dosing regimen. |
| Sample quality issues (e.g., hemolysis) affecting analytical results. | Improper Blood Collection/Handling: Poor technique can lyse red blood cells, releasing interfering substances. | - Refine Blood Sampling Technique: Use appropriate gauge needles and apply gentle pressure. Avoid "milking" the site.- Proper Sample Processing: Immediately after collection, gently mix blood with anticoagulant. Centrifuge promptly to separate plasma and store at appropriate temperatures (-20°C or -80°C). |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is adapted from methodologies used in pharmacokinetic and toxicity studies.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Formulation Preparation:
-
Vehicle: 0.6% methylcellulose in sterile water.
-
Preparation: Weigh the required amount of amiodarone hydrochloride. Prepare the vehicle by slowly adding methylcellulose to water while stirring. Add the amiodarone powder to the vehicle to create a homogenous suspension. Prepare this suspension fresh before each use. A typical concentration might be 10 mg/mL for a 30 mg/kg dose in a 3 mL volume.
-
-
Dosing Regimen:
-
Fasting: Fast animals overnight (approx. 12-16 hours) prior to dosing, with free access to water.
-
Administration: Administer amiodarone suspension via oral gavage using a suitable gauge gavage needle. A typical volume is 3 mL for a rat.
-
Dose Example (Chronic): 30 mg/kg, administered once daily for 2-6 weeks.
-
-
Blood Sampling:
-
Technique: Collect blood samples (approx. 200-250 µL) from the tail vein or via a cannulated vessel (e.g., jugular vein) at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Processing: Collect samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis by HPLC or LC-MS/MS.
-
Protocol 2: Intravenous Bolus Administration in Rats
This protocol is based on acute pharmacokinetic studies.
-
Animal Model & Housing: As described in Protocol 1. Surgical cannulation of a vessel (e.g., jugular or femoral vein) for dosing and/or sampling is recommended.
-
Formulation Preparation:
-
Vehicle: Sterile 5% Dextrose in Water (D5W) is a common vehicle for IV amiodarone. Amiodarone hydrochloride can also be dissolved in sterile water, potentially with heating and sonication.
-
Preparation: Dissolve amiodarone hydrochloride in the chosen vehicle to the desired concentration. Ensure complete dissolution. The solution should be sterile-filtered before administration.
-
-
Dosing Regimen:
-
Administration: Administer the amiodarone solution as a slow bolus injection via the cannulated vein over a period of at least 3 minutes to avoid acute cardiovascular effects like hypotension.
-
Dose Example (Acute): Single intravenous bolus doses of 30, 60, 90, or 120 mg/kg have been used to study dose-dependent pharmacokinetics in rats.
-
-
Blood Sampling & Processing: As described in Protocol 1. The sampling schedule should be more intensive in the initial hours post-dose to capture the distribution phase (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Amiodarone in Rats (Intravenous Administration)
| Parameter | Dose (mg/kg) | Value | Rat Strain | Reference |
| Elimination Half-Life (t½) | 50 | 514 min (~8.6 h) | Not Specified | |
| 30-120 | 17-20 h | Sprague-Dawley | ||
| Apparent Volume of Distribution (Vd) | 50 | 29.5 L/kg | Not Specified | |
| Clearance (CL) | 30 | 17.7 mL/min/kg | Sprague-Dawley | |
| 120 | 10.0 mL/min/kg | Sprague-Dawley | ||
| Hepatic Extraction Ratio | N/A | 0.49 | Not Specified |
Note: Pharmacokinetic parameters for amiodarone can be dose-dependent, with clearance and volume of distribution decreasing at higher doses.
Visualizations
Caption: Workflow for a typical amiodarone pharmacokinetic study in rodents.
Caption: Simplified primary metabolic pathway of amiodarone.
Caption: Logical workflow for troubleshooting inconsistent amiodarone plasma levels.
References
- 1. Identification and quantitation of novel metabolites of amiodarone in plasma of treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and measurement of desethylamiodarone in blood plasma specimens from amiodarone-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Deiodoamiodarone Detection in Low-Volume Samples
Welcome to the technical support center for the sensitive detection of deiodoamiodarone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this compound, particularly in low-volume samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect?
This compound is a metabolite of amiodarone, an antiarrhythmic drug. Its detection is challenging primarily due to its expected low concentrations in biological matrices compared to the parent drug and its major metabolite, desethylamiodarone. Some studies have reported the non-detection of deiodo-metabolites in human plasma, suggesting that its circulating levels might be very low or that it is rapidly cleared. The analytical challenge is compounded by the structural similarity to amiodarone, which can lead to chromatographic co-elution and isobaric interference in mass spectrometry if not properly optimized.
Q2: What is the most sensitive method for detecting this compound in low-volume samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of amiodarone and its metabolites in biological samples. For low-volume samples, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to concentrate the analyte and remove matrix interferences prior to LC-MS/MS analysis.
Q3: Are there analytical standards available for this compound?
Yes, analytical standards for "Deiodo Amiodarone" and "Dideiodo Amiodarone" are commercially available from suppliers of reference materials. Utilizing a certified reference material is crucial for method development, validation, and accurate quantification.
Q4: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
Based on the chemical structure of this compound (one iodine atom removed from amiodarone), the expected monoisotopic mass of the neutral molecule is approximately 519.1 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 520.1. High-resolution mass spectrometry is recommended for accurate mass determination to confirm the elemental composition.
Q5: What are some key considerations for sample stability?
Amiodarone and its metabolites can be sensitive to light and temperature. It is recommended to protect samples from light and store them at low temperatures (-20°C or -80°C) to minimize degradation. One study on amiodarone stability in serum showed a continuous decrease in concentration from the first day of storage, regardless of the temperature, highlighting the importance of timely analysis and the application of correction factors if storage is prolonged. While specific stability data for this compound is limited, it is prudent to handle it with the same care as amiodarone.
Troubleshooting Guides
This section provides solutions to common issues encountered during the detection of this compound in low-volume samples.
Problem 1: No detectable peak for this compound.
| Possible Cause | Troubleshooting Step |
| Concentration below the limit of detection (LOD) | 1. Optimize Sample Preparation: Increase the sample volume if possible, or use a more efficient extraction and concentration method (e.g., solid-phase extraction with a specific sorbent). 2. Enhance Instrument Sensitivity: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum ionization of a this compound standard. 3. Improve Ionization Efficiency: Consider using a different ionization source (e.g., APCI if ESI is not efficient) or adding mobile phase additives that may enhance the ionization of this compound. |
| Poor Chromatographic Resolution | 1. Optimize LC Method: Ensure the chromatographic method effectively separates this compound from amiodarone and other potential interferences. This may require adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity. 2. Verify with Standard: Inject a known concentration of a this compound analytical standard to confirm its retention time and peak shape. |
| Analyte Degradation | 1. Review Sample Handling: Ensure samples were consistently stored protected from light and at appropriate low temperatures. 2. Assess Stability: If feasible, perform a short-term stability study of this compound in the sample matrix under your experimental conditions. |
| Incorrect MS/MS Transition | 1. Optimize Fragmentation: Infuse a this compound standard directly into the mass spectrometer to determine the optimal precursor ion and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). |
Problem 2: High background noise or matrix effects.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | 1. Refine Extraction Protocol: Incorporate additional wash steps in your SPE or LLE protocol to remove interfering matrix components. 2. Use a More Selective SPE Sorbent: Choose a sorbent chemistry that has a higher affinity for your analyte and lower affinity for matrix components. |
| Ion Suppression or Enhancement | 1. Assess Matrix Effects: Perform a post-extraction addition experiment by spiking a known amount of this compound into an extracted blank matrix sample and comparing the response to the same amount in a clean solvent. 2. Modify Chromatography: Adjust the chromatographic method to separate the analyte from the co-eluting matrix components causing ion suppression. 3. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can compensate for matrix effects. If not, a structural analog that co-elutes and experiences similar matrix effects can be used. |
| Contaminated LC-MS System | 1. System Cleaning: Flush the LC system and mass spectrometer with appropriate cleaning solutions as per the manufacturer's recommendations. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for amiodarone and its primary metabolite, desethylamiodarone, from various studies. Data for this compound is largely unavailable in the literature, highlighting the need for further research in this area.
Table 1: Reported Limits of Detection and Quantification for Amiodarone and Desethylamiodarone
| Analyte | Method | Matrix | Sample Volume | LOD | LOQ | Reference |
| Amiodarone | LC-MS/MS | Human Plasma | 0.1 mL | - | 2.5 ng/mL | |
| Desethylamiodarone | LC-MS/MS | Human Plasma | 0.1 mL | - | 2.5 ng/mL | |
| Amiodarone | LC-MS/MS | Standard Solution | - | 0.1 pg/mL | 0.5 pg/mL | |
| Amiodarone | HPLC-ESI-MS/MS | Human Plasma | - | 1 µg/L | - | |
| Desethylamiodarone | HPLC-ESI-MS/MS | Human Plasma | - | 0.5 µg/L | - | |
| Amiodarone | HPLC-UV | Serum/Plasma | - | - | 0.3 mg/L |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Detection
This protocol provides a general framework. Optimization is required based on the specific instrumentation and sample matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structural analog). Add 200 µL of a suitable buffer (e.g., 0.1 M zinc sulfate) to precipitate proteins. Vortex and centrifuge.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from amiodarone and other metabolites (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (Hypothetical):
-
This compound: Precursor ion (Q1): m/z 520.1 -> Product ions (Q3): To be determined by direct infusion of a standard. Potential fragments could involve the loss of the diethylaminoethyl group or cleavage of the benzofuran ring.
-
Internal Standard: To be determined based on the chosen standard.
-
Visualizations
Preventing degradation of deiodoamiodarone during long-term storage
This technical support center provides guidance on preventing the degradation of deiodoamiodarone during long-term storage. The information is tailored for researchers, scientists, and drug development professionals. Please note that while this compound is the subject, much of the available stability data is for its parent compound, amiodarone hydrochloride. Due to their structural similarities, this compound is anticipated to exhibit a comparable stability profile.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors. Amiodarone concentrations below 0.6 mg/mL in D5W have been reported as unstable.[1] For infusions lasting over an hour, concentrations should generally not exceed 2 mg/mL unless specific protocols are followed.[1] Also, significant degradation can occur at elevated temperatures (e.g., 40°C), leading to cloudiness.[2] Extreme shifts in pH can also contribute to precipitation.
Q2: What are the optimal storage temperatures for this compound solutions?
A2: For long-term stability, refrigeration at 5°C ± 3°C is recommended, which has been shown to keep amiodarone solutions stable for at least 28 days when protected from light.[1][3] Room temperature storage (20°C to 25°C) is also viable for shorter periods, with studies showing stability for up to 32 days. It is crucial to protect solutions from excessive heat and freezing.
Q3: How sensitive is this compound to light?
A3: this compound is expected to be light-sensitive, similar to amiodarone. Always store stock solutions and experimental samples in amber containers or otherwise protected from light to prevent photolytic degradation. Forced degradation studies have shown that exposure to UV light for 120 hours can cause significant degradation of amiodarone.
Q4: How does pH impact the stability of this compound?
A4: this compound is susceptible to pH-dependent degradation, particularly under alkaline conditions. In forced degradation studies of amiodarone, alkaline hydrolysis (e.g., 1.0 M NaOH at 60°C for 15 hours) resulted in over 20% degradation. While more stable under acidic conditions, some degradation (around 10%) has been observed in 5.0 M HCl over 120 hours for the active pharmaceutical ingredient (API).
Q5: What are the primary degradation pathways for this compound?
A5: Based on studies of amiodarone, the primary degradation pathways for this compound are expected to be hydrolysis (both acid and base-catalyzed), oxidation, and photolysis. Hydrolysis cleaves ester or amide bonds, oxidation can affect various functional groups, and photolysis is degradation due to light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudy Solution or Precipitate | High temperature, improper concentration, pH shift. | Verify storage temperature is within the recommended range. Ensure the concentration is appropriate for the solvent. Check and adjust the pH of the solution if necessary. |
| Discoloration of Solution | Light exposure, oxidation. | Store solutions in light-protecting containers. Consider using an inert gas overlay (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of Potency in Assays | Chemical degradation. | Review storage conditions (temperature, light, pH). Perform a forced degradation study to identify the specific cause. |
| Appearance of Unknown Peaks in HPLC | Degradation products. | Compare the chromatogram with a fresh sample. Refer to forced degradation studies to identify potential degradation products. |
Quantitative Data from Forced Degradation Studies of Amiodarone
The following table summarizes the results from forced degradation studies on amiodarone hydrochloride, which can serve as a reference for this compound.
| Stress Condition | Parameters | Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 5.0 M HCl, 120 hours, 25°C | ~10% (API) | Impurity B |
| Alkaline Hydrolysis | 1.0 M NaOH, 15 hours, 60°C | >20% (API & Tablets) | Impurity D and unknown impurities |
| Oxidation | 30% H₂O₂, 96 hours, 25°C | >20% (API & Tablets) | Impurities B, C, D, E, F and an unknown impurity |
| Thermal Degradation | 60°C, 25 minutes | 11% | One new peak observed |
| Humid Heat | 40°C, 75% RH, 120 hours | >10% (API) | Impurities B, D and two unknown impurities |
| Photolysis | UV light, 120 hours | Significant degradation | Impurities B, C, D and an unknown impurity |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile).
-
For hydrolytic and oxidative stress, accurately weigh approximately 50 mg of this compound hydrochloride, transfer to a 50 mL volumetric flask, and add 5 mL of a cosolvent (e.g., DMSO for alkaline hydrolysis, MeOH for other conditions).
2. Stress Conditions:
-
Acid Hydrolysis: Add 10 mL of 5.0 M HCl and keep at 25°C for 5 days.
-
Alkaline Hydrolysis: Add 10 mL of 1.0 M NaOH and heat at 60°C for 15 hours.
-
Oxidation: Add 10 mL of 30% H₂O₂ and keep at 25°C for 3 days.
-
Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 60°C) for a set duration.
-
Photostability: Expose a solution to UV-A radiation (200 Wh/m²) and visible light (1.2 million lux-hours) for 5 days. A control sample should be kept in the dark.
3. Sample Analysis:
-
After the exposure period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 50 mM acetate buffer pH 5.5.
-
Mobile Phase B: Methanol-acetonitrile (3:4, v/v).
-
Gradient Elution: A suitable gradient to separate all peaks.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 2 µL.
Visualizations
Caption: Major degradation pathways for this compound.
References
Validating the specificity of an analytical method for deiodoamiodarone in the presence of other metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on validating the specificity of analytical methods for deiodoamiodarone, particularly in the presence of other amiodarone metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the validation of analytical method specificity for this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak splitting or tailing of this compound. | 1. Column Contamination: Buildup of matrix components on the column. 2. Mobile Phase Issues: Incorrect pH or composition. 3. Injection Solvent Mismatch: Sample solvent is significantly stronger than the mobile phase. | 1. Column Washing: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Mobile Phase Preparation: Prepare fresh mobile phase, ensuring accurate pH adjustment and component mixing. 3. Solvent Matching: Dilute the sample in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Co-elution of this compound with another metabolite. | 1. Insufficient Chromatographic Resolution: The chosen column and mobile phase are not adequately separating the compounds. 2. High Analyte Concentration: Overloading the column can lead to peak broadening and overlap. | 1. Method Optimization: a. Gradient Adjustment: Modify the gradient slope to improve separation. b. Mobile Phase pH: Adjust the mobile phase pH to alter the ionization and retention of the analytes. c. Column Chemistry: Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. 2. Sample Dilution: Dilute the sample to a concentration within the linear range of the method. |
| Inconsistent retention times for this compound. | 1. Mobile Phase Degradation: Changes in mobile phase composition due to evaporation or degradation. 2. Pump Malfunction: Inconsistent flow rate from the HPLC/UPLC pump. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep containers capped. 2. System Maintenance: Check the pump for leaks and perform routine maintenance. 3. Extended Equilibration: Increase the column equilibration time in the analytical method. |
| Matrix effects leading to ion suppression or enhancement. | Co-eluting endogenous matrix components: Lipids, salts, or other biological molecules can interfere with the ionization of this compound in the mass spectrometer source. | 1. Improved Sample Preparation: a. Solid-Phase Extraction (SPE): Use a more selective SPE sorbent to remove interfering components. b. Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively isolate this compound. 2. Chromatographic Separation: Modify the chromatography to separate this compound from the matrix interference. 3. Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
1. What is the importance of specificity in an analytical method for this compound?
Specificity ensures that the analytical method accurately measures this compound without interference from other substances that may be present in the sample, such as the parent drug (amiodarone), other metabolites (e.g., desethylamiodarone), impurities, or matrix components.[1] Lack of specificity can lead to inaccurate quantification, potentially impacting pharmacokinetic and toxicokinetic studies.
2. What are the major metabolites of amiodarone that could potentially interfere with the analysis of this compound?
Amiodarone undergoes several metabolic transformations, including N-desethylation, hydroxylation, carboxylation, deiodination, and glucuronidation.[2] The most common and abundant metabolite is mono-N-desethylamiodarone (MDEA).[2] Other potential interferents could include di-N-desethylamiodarone, and various hydroxylated and carboxylated metabolites.
3. How can I assess the specificity of my analytical method?
Specificity is typically assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of this compound.[3] Additionally, you should spike the blank matrix with this compound and potential interfering substances (other metabolites, structurally similar drugs) at high concentrations to see if they affect the quantification of this compound.
4. What are the acceptance criteria for specificity?
According to regulatory guidelines, the response of any interfering component in a blank matrix sample should be less than 20% of the response of the lower limit of quantification (LLOQ) for this compound.[4] For the internal standard, the interference should be less than 5% of its response. When spiking with potential interfering substances, the accuracy of this compound quantification should remain within ±15% of the nominal concentration.
5. What is a forced degradation study and how does it help in validating specificity?
A forced degradation study involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to intentionally degrade it. This helps to identify potential degradation products and demonstrate that the analytical method can separate this compound from these degradants, thus proving the stability-indicating nature of the method.
Data Presentation
Table 1: Specificity Assessment in Blank Matrix
This table summarizes the results of analyzing blank plasma samples from multiple sources to check for endogenous interferences.
| Source ID | Analyte (this compound) Response at RT | % Interference vs. LLOQ | Internal Standard Response at RT | % Interference vs. IS Response | Pass/Fail |
| Plasma Lot 1 | < 20% of LLOQ | < 20% | < 5% of IS | < 5% | Pass |
| Plasma Lot 2 | < 20% of LLOQ | < 20% | < 5% of IS | < 5% | Pass |
| Plasma Lot 3 | < 20% of LLOQ | < 20% | < 5% of IS | < 5% | Pass |
| Plasma Lot 4 | < 20% of LLOQ | < 20% | < 5% of IS | < 5% | Pass |
| Plasma Lot 5 | < 20% of LLOQ | < 20% | < 5% of IS | < 5% | Pass |
| Plasma Lot 6 | < 20% of LLOQ | < 20% | < 5% of IS | < 5% | Pass |
Acceptance Criteria: Interference for the analyte should be < 20% of the LLOQ response, and for the internal standard, it should be < 5% of its response.
Table 2: Specificity Assessment with Spiked Interferents
This table presents the results of spiking known amiodarone metabolites into samples containing this compound at low and high concentrations to evaluate the impact on quantification.
| Interfering Substance | This compound Concentration | Mean Measured Concentration (n=3) | Accuracy (%) | Pass/Fail |
| Amiodarone (10 µg/mL) | Low QC (e.g., 15 ng/mL) | 14.8 ng/mL | 98.7 | Pass |
| High QC (e.g., 750 ng/mL) | 755 ng/mL | 100.7 | Pass | |
| Desethylamiodarone (10 µg/mL) | Low QC (e.g., 15 ng/mL) | 15.2 ng/mL | 101.3 | Pass |
| High QC (e.g., 750 ng/mL) | 742 ng/mL | 98.9 | Pass |
Acceptance Criteria: The mean accuracy should be within 85% to 115% (±15%).
Experimental Protocols
Protocol 1: Specificity Evaluation Against Endogenous Matrix Components
-
Objective: To assess the interference from endogenous components in the biological matrix.
-
Procedure:
-
Obtain at least six different lots of blank biological matrix (e.g., human plasma).
-
Process each blank sample using the developed analytical method.
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the chromatograms at the retention time of this compound and its internal standard.
-
Compare any observed peak response in the blank samples to the response of the LLOQ standard.
-
-
Acceptance Criteria: The response in the blank samples should not exceed 20% of the LLOQ response for this compound and 5% for the internal standard.
Protocol 2: Specificity Evaluation Against Other Amiodarone Metabolites
-
Objective: To evaluate the interference from other known metabolites of amiodarone.
-
Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations of this compound.
-
In one set of QCs, spike a high concentration of potential interfering metabolites (e.g., amiodarone, desethylamiodarone).
-
Process both sets of QC samples (with and without interferents) using the analytical method.
-
Analyze the samples and calculate the concentration of this compound.
-
Calculate the accuracy of the measured concentration in the presence of the interfering metabolites compared to the nominal concentration.
-
-
Acceptance Criteria: The accuracy of this compound quantification in the presence of metabolites should be within ±15% of the nominal value.
Protocol 3: Forced Degradation Study
-
Objective: To demonstrate the specificity of the method in the presence of potential degradation products.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 1 M HCl. Incubate at 60°C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 1 M NaOH. Incubate at 60°C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for several days.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Analyze all stressed samples using the analytical method and compare the chromatograms to that of an unstressed standard to evaluate the separation of this compound from any degradation products.
-
Visualizations
Caption: Workflow for validating the specificity of an analytical method.
Caption: Troubleshooting logic for co-eluting peaks.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Identification of amiodarone metabolites in human bile by ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantitation of novel metabolites of amiodarone in plasma of treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Electrophysiological Effects of Amiodarone and Deiodoamiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of the potent antiarrhythmic drug amiodarone and its principal active metabolite, deiodoamiodarone (also known as desethylamiodarone). The information presented is curated from experimental data to assist in understanding their distinct mechanisms of action and relative contributions to both therapeutic efficacy and potential toxicity.
Executive Summary
Amiodarone is a complex antiarrhythmic agent with a broad spectrum of activity, exhibiting properties of all four Vaughan Williams classes. Its primary metabolite, this compound, is not merely an inactive byproduct but possesses significant electrophysiological activity that contributes to the overall clinical profile of amiodarone, particularly during chronic therapy. This guide dissects their individual effects on cardiac action potentials and key ion channels, supported by quantitative data from published studies. While both compounds exhibit multifaceted actions, this compound appears to have more potent effects on certain channels, which may explain the delayed onset of some of amiodarone's clinical effects and its toxicity profile.
Data Presentation: Quantitative Comparison
The following tables summarize the key electrophysiological effects of amiodarone and this compound based on available experimental data.
Table 1: Effects on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Parameter | Tissue | Species | Treatment Duration | Amiodarone Effect | This compound Effect | Citation |
| Atrial APD90 | Atrium | Rabbit | 3 weeks | ↑ 10.5% (p < 0.05) | ↑ 13% (NS) | [1] |
| Atrial ERP | Atrium | Rabbit | 3 weeks | ↑ 6.7% (p < 0.05) | ↑ 18% (NS) | [1] |
| Ventricular APD90 | Ventricle | Rabbit | 6 weeks | ↑ 58.8% (p < 0.01) | ↑ 42.0% (p < 0.01) | [1] |
| Ventricular ERP | Ventricle | Rabbit | 6 weeks | ↑ 63.4% (p < 0.01) | ↑ 47.4% (p < 0.01) | [1] |
| Sinus Cycle Length | Sinoatrial Node | Rabbit | 3 weeks | ↑ 12% (NS) | ↑ 27.9% (p < 0.05) | [1] |
NS = Not Significant
Table 2: Effects on Cardiac Sodium Channels (NaV1.5)
Data from studies on wild-type (WT) and a long-QT syndrome mutant (ΔKPQ) of the NaV1.5 channel.
| Parameter | Channel Type | Concentration | Amiodarone (% Block) | This compound (% Block) | Citation |
| Peak INa Block | WT NaV1.5 | 0.5 µM | 2.5 ± 1.1 | 5.2 ± 1.2 | |
| 2.5 µM | 11.2 ± 2.6 | 13.9 ± 2.9 | |||
| ΔKPQ NaV1.5 | 0.5 µM | 13.5 ± 2.3 | 14.9 ± 1.9 | ||
| 2.5 µM | 24.1 ± 3.5 | 32.8 ± 3.1 |
Table 3: Effects on Steady-State Fast Inactivation of NaV1.5
| Parameter | Channel Type | Concentration | Amiodarone (z value) | This compound (z value) | Citation |
| Apparent Valence (z) | WT NaV1.5 | Control | 2.68 ± 0.10 | 2.68 ± 0.10 | |
| 0.5 µM | 2.24 ± 0.11 | 2.21 ± 0.10 | |||
| 2.5 µM | 2.08 ± 0.12 | 2.01 ± 0.11 | |||
| ΔKPQ NaV1.5 | Control | 2.79 ± 0.15 | 2.79 ± 0.15 | ||
| 0.5 µM | 2.31 ± 0.14 | 2.28 ± 0.13 | |||
| 2.5 µM | 2.15 ± 0.16 | 2.09 ± 0.15 |
*p < 0.05 compared to control
Table 4: Effects on Late Sodium Current (INa,L)
| Parameter | Channel Type | Concentration | Amiodarone (% of Control) | This compound (% of Control) | Citation |
| Persistent INa | WT NaV1.5 | 0.5 µM | 140% | 245% | |
| 2.5 µM | 272% | 323% | |||
| ΔKPQ NaV1.5 | 0.5 µM | 104% | 130% | ||
| 2.5 µM | 94% | 452%* |
*p < 0.05 compared to control
Table 5: Effects on Cardiac Potassium and Calcium Channels
| Channel Type | Current | Amiodarone Effect | This compound Effect | Citation |
| Potassium Channels | IKr, IKs, Ito, IK1, IKACh, IKNa | Blockade | Blockade | |
| Apamin-sensitive K+ current (IKAS) | Inhibition (IC50 = 2.67 µM) | Inhibition | ||
| Calcium Channels | L-type (ICa,L) | Potent block | Less potent or no significant block |
Experimental Protocols
1. Standard Microelectrode Technique for Action Potential Duration Measurement
This technique is utilized to record intracellular action potentials from isolated cardiac tissue preparations.
-
Tissue Preparation: Hearts are excised from animal models (e.g., rabbits) and specific tissues (e.g., atria, ventricles, sinoatrial node) are dissected and mounted in a tissue bath.
-
Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).
-
Microelectrodes: Glass microelectrodes with a tip resistance of 10-30 MΩ, filled with 3 M KCl, are used to impale individual cardiac cells.
-
Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar platinum electrodes.
-
Data Acquisition: Action potentials are recorded using a high-input impedance amplifier and digitized for analysis of parameters such as action potential duration at 90% repolarization (APD90) and effective refractory period (ERP).
-
Drug Application: Amiodarone or this compound is added to the superfusion solution at desired concentrations.
2. Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique allows for the recording of ionic currents through specific channels in isolated cardiac myocytes or cell lines expressing the channel of interest.
-
Cell Preparation: Single cardiac myocytes are enzymatically isolated from heart tissue, or a stable cell line (e.g., HEK293) expressing the target ion channel (e.g., NaV1.5, hERG) is used. Cells are plated on glass coverslips.
-
Solutions:
-
Internal (Pipette) Solution (in mM): Varies depending on the ion channel being studied. For example, for potassium channels: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): Also specific to the experiment. For example, for sodium channels: 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Recording:
-
A glass micropipette with a tip resistance of 2-5 MΩ is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to activate and inactivate the ion channels of interest and to record the resulting currents. These protocols are tailored to the specific channel's gating properties.
-
Drug Perfusion: The external solution containing amiodarone or this compound is perfused over the cell to determine the drug's effect on the channel's current.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both amiodarone and this compound at the cellular level is the direct blockade of various cardiac ion channels. This multi-channel blockade alters the shape and duration of the cardiac action potential, leading to their antiarrhythmic effects.
The diagram above illustrates the general workflow for comparing the electrophysiological effects of amiodarone and this compound, from tissue and cell preparation to experimental recording and data analysis.
This diagram illustrates the primary signaling pathway for both amiodarone and its metabolite, which involves the direct blockade of multiple cardiac ion channels, leading to the observed electrophysiological effects. The dashed line indicates a comparatively weaker effect of this compound on calcium channels.
References
Validation of a new analytical method for deiodoamiodarone quantification against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of deiodoamiodarone against a well-established reference standard method. The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. All quantitative data, experimental protocols, and visual workflows are presented to allow for a thorough and objective assessment of the new method's performance.
Introduction to this compound Quantification
This compound is a critical process impurity and potential degradation product of amiodarone, a potent antiarrhythmic drug. Accurate and precise quantification of this compound is essential for ensuring the quality, safety, and efficacy of amiodarone drug products. This guide outlines the validation of a new, rapid, and sensitive analytical method and compares its performance against a conventional High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method.
Experimental Protocols
Detailed methodologies for both the new and reference standard methods are provided below.
Reference Standard Method: HPLC-UV
This method is based on established principles for the analysis of amiodarone and its related compounds.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a 25mM phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
A certified reference standard of this compound is used.
-
Stock solutions are prepared in methanol and subsequently diluted with the mobile phase to create calibration standards and quality control (QC) samples.
-
Samples are prepared by dissolving the amiodarone drug substance or product in methanol, followed by dilution with the mobile phase to the desired concentration.
-
New Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This new method aims to provide improved sensitivity, selectivity, and speed of analysis.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
-
Standard and Sample Preparation:
-
Similar to the reference method, a certified reference standard of this compound is used.
-
An isotopic-labeled this compound is used as an internal standard to improve accuracy and precision.
-
Sample preparation involves a simple protein precipitation step for biological matrices, or a direct dilution for drug substance and product samples.
-
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the new analytical method against the reference standard method.
Table 1: Linearity
| Parameter | Reference Standard Method (HPLC-UV) | New Analytical Method (UHPLC-MS/MS) | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 10.0 | 0.005 - 1.0 | As per intended use |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 | ≥ 0.995 |
| Regression Equation | y = 15890x + 250 | y = 254310x + 150 | - |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Reference Standard Method (% Recovery) | New Analytical Method (% Recovery) | Acceptance Criteria |
| Low QC (0.3 µg/mL) | 98.5% | 101.2% | 85 - 115% |
| Mid QC (2.5 µg/mL) | 101.2% | 99.8% | 85 - 115% |
| High QC (7.5 µg/mL) | 99.8% | 100.5% | 85 - 115% |
Table 3: Precision (Repeatability and Intermediate Precision)
| QC Level | Reference Standard Method (%RSD) | New Analytical Method (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | |||
| Low QC | 2.5% | 1.8% | ≤ 15% |
| Mid QC | 1.8% | 1.2% | ≤ 15% |
| High QC | 1.5% | 0.9% | ≤ 15% |
| Intermediate Precision (Inter-day) | |||
| Low QC | 3.2% | 2.5% | ≤ 15% |
| Mid QC | 2.5% | 1.8% | ≤ 15% |
| High QC | 2.1% | 1.5% | ≤ 15% |
Table 4: Selectivity
| Parameter | Reference Standard Method (HPLC-UV) | New Analytical Method (UHPLC-MS/MS) | Acceptance Criteria |
| Interference from Amiodarone | No significant interference observed | No interference observed | No co-elution or interfering peaks at the retention time of the analyte |
| Interference from other impurities | Minor peak tailing from a known impurity | Complete resolution from all known impurities | No co-elution or interfering peaks at the retention time of the analyte |
| Matrix Effects (for bioanalysis) | Not assessed | Negligible matrix effects observed | Consistent analyte response in the presence of matrix components |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Reference Standard Method (HPLC-UV) | New Analytical Method (UHPLC-MS/MS) | Acceptance Criteria |
| LOD (µg/mL) | 0.03 | 0.0015 | Signal-to-Noise ratio ≥ 3 |
| LOQ (µg/mL) | 0.1 | 0.005 | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy |
Visualizations
The following diagrams illustrate the experimental workflow for method validation and a logical relationship of the validation parameters.
Caption: Experimental workflow for the validation of an analytical method.
Caption: Logical relationship between key analytical method validation parameters.
Conclusion
The new UHPLC-MS/MS method for the quantification of this compound demonstrates significant improvements over the reference standard HPLC-UV method. The new method offers a wider linear range, superior accuracy and precision, and substantially lower limits of detection and quantification. Its high selectivity minimizes the potential for interference from the parent drug and other related substances. The reduced run time per sample also significantly increases sample throughput. Based on this comprehensive validation data, the new UHPLC-MS/MS method is a highly reliable and efficient alternative for the routine quality control and stability testing of amiodarone, as well as for supporting drug development and research activities.
References
Comparative Cytotoxicity of Desethylamiodarone and Amiodarone in Lung Epithelial Cells: A Research Guide
Amiodarone, a potent antiarrhythmic agent, is associated with a significant risk of pulmonary toxicity, a severe and potentially life-threatening side effect.[1][2] The mechanisms underlying amiodarone-induced pulmonary toxicity (AIPT) are complex and are thought to involve both direct cytotoxic effects on lung cells and indirect inflammatory responses.[1][3] A key area of investigation is the comparative toxicity of amiodarone and its primary metabolite, N-desethylamiodarone (DEA), which accumulates in lung tissue and may play a crucial role in AIPT.[4] This guide provides a comparative analysis of the cytotoxic effects of amiodarone and desethylamiodarone on lung epithelial cells, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cytotoxicity
Experimental data consistently indicates that desethylamiodarone (DEA) is more potent in inducing cytotoxicity in lung epithelial cells compared to its parent compound, amiodarone (AM). DEA generally exhibits a lower concentration required to induce 50% cell death (LC50) and triggers different cell death pathways.
| Parameter | Amiodarone (AM) | Desethylamiodarone (DEA) | Cell Line | Reference |
| LC50 | 12.4 µM | 5.07 µM | HPL1A | |
| Necrosis (Propidium Iodide Staining) | >6-fold increase at 20 µM | ~2-fold increase at 3.5 µM | HPL1A | |
| Apoptosis (Annexin V Staining) | >80% decrease at 10 µM | >2-fold increase at 3.5 µM | HPL1A | |
| Apoptosis (TUNEL Assay) | Not specified | >6-fold increase at 5.0 µM | HPL1A |
Mechanisms of Cell Death: A Divergent Path
Studies suggest that amiodarone and desethylamiodarone induce cytotoxicity through distinct cellular mechanisms. Amiodarone appears to predominantly trigger necrotic cell death, while desethylamiodarone activates both necrotic and apoptotic pathways.
Amiodarone-Induced Cell Death
Amiodarone's cytotoxic effects are linked to the induction of phospholipidosis, an accumulation of phospholipids within lysosomes, leading to cellular dysfunction. While some studies have shown that amiodarone can induce apoptosis in lung epithelial cells, potentially through the bax-dependent caspase-3 activation pathway, other evidence suggests it may even attenuate apoptosis under certain conditions. The predominant mechanism appears to be a direct, damaging effect leading to necrosis.
Desethylamiodarone-Induced Cell Death
In contrast, desethylamiodarone demonstrates a more pronounced pro-apoptotic effect. It has been shown to significantly increase the number of apoptotic cells at concentrations lower than those at which amiodarone shows similar effects. This suggests that the metabolic conversion of amiodarone to desethylamiodarone in the lungs could be a critical step in the progression of amiodarone-induced pulmonary toxicity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed cell death pathways and a general workflow for assessing the cytotoxicity of these compounds.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the cytotoxicity of amiodarone and desethylamiodarone in lung epithelial cells.
Cell Culture
-
Cell Line: Human peripheral lung epithelial cells (e.g., HPL1A) or human lung adenocarcinoma epithelial cells (e.g., A549) are commonly used.
-
Culture Medium: Specific media such as DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. Lactate Dehydrogenase (LDH) Assay (for Necrosis)
-
Principle: Measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of amiodarone or desethylamiodarone for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control cells lysed to release maximum LDH.
-
2. Propidium Iodide (PI) Staining (for Necrosis)
-
Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but can enter necrotic cells and bind to DNA.
-
Procedure:
-
Culture and treat cells as described above.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a binding buffer containing PI.
-
Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (necrotic) cells.
-
3. Annexin V Staining (for Apoptosis)
-
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Procedure:
-
Culture and treat cells.
-
Harvest and wash the cells.
-
Resuspend the cells in an Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and incubate in the dark.
-
Cells may also be co-stained with PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Analyze the stained cells by flow cytometry.
-
4. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay (for Apoptosis)
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Procedure:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.
-
Visualize the labeled cells using fluorescence microscopy or quantify using flow cytometry.
-
Conclusion
The available evidence strongly suggests that desethylamiodarone is a more potent cytotoxic agent than amiodarone in lung epithelial cells. The two compounds also appear to induce cell death through different primary mechanisms, with amiodarone favoring necrosis and desethylamiodarone inducing both apoptosis and necrosis. These findings underscore the importance of considering the metabolic fate of amiodarone in understanding and potentially mitigating its pulmonary toxicity. Further research into the specific signaling pathways activated by each compound could provide valuable targets for therapeutic intervention.
References
- 1. Mechanisms of amiodarone pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms in the pathogenesis of amiodarone-induced pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikem.org [wikem.org]
- 4. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deiodoamiodarone Accumulation: A Comparative Analysis Across Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deiodoamiodarone accumulation in various tissues, supported by experimental data. This compound, the major and active metabolite of the antiarrhythmic drug amiodarone, is known for its extensive tissue distribution and long elimination half-life. Understanding its accumulation patterns is crucial for assessing therapeutic efficacy and potential toxicity.
Quantitative Data on this compound Tissue Accumulation
The following tables summarize the concentrations of this compound measured in human and animal tissues from various studies. These values highlight the significant variability in accumulation across different tissue types, with adipose tissue, lung, and liver consistently showing the highest concentrations.
Table 1: this compound Concentrations in Human Tissues (Autopsy and Surgical Samples)
| Tissue | Concentration Range (mg/kg wet weight) | Reference |
| Adipose Tissue | 82 ± 43 | [1] |
| Lung | 952 (mean) | [2] |
| Liver | 2354 (mean) | [2] |
| Kidney | Higher than in adipose tissue, pancreas, and plasma | [3] |
| Heart | 48 - 71 (mean, different cardiac regions) | [1] |
| Thyroid Gland | Higher than in brain and plasma | |
| Pancreas | Higher than in kidney, heart, and thyroid | |
| Brain | Measurable, but lower than most other tissues | |
| Skin (pigmented) | 943 (mean) |
Table 2: this compound Concentrations in Rat Tissues
| Tissue | Distribution Pattern | Reference |
| Lung | Highest affinity | |
| Kidney | High affinity | |
| Thyroid Gland | High affinity | |
| Adipose Tissue | High affinity, acts as a reservoir | |
| Liver | Moderate affinity | |
| Brain | Poor penetration |
Experimental Protocols
The quantification of this compound in tissue samples is primarily achieved through High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for accurate measurement.
Protocol 1: Quantification of this compound in Tissues using HPLC-UV
This protocol provides a general workflow for the analysis of this compound in tissue samples.
1. Tissue Homogenization:
- Excise and weigh a small sample of the tissue (e.g., 20-100 mg).
- Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension. For adipose tissue, enzymatic digestion with lipase is recommended to break down the lipid matrix.
2. Analyte Extraction:
- To the tissue homogenate, add a known amount of an internal standard (a compound with similar chemical properties to this compound) to account for extraction variability.
- Perform a liquid-liquid extraction by adding an organic solvent (e.g., hexane or diethyl ether). Vortex the mixture vigorously to transfer this compound and the internal standard from the aqueous phase to the organic phase.
- Centrifuge the mixture to separate the organic and aqueous layers.
- Carefully collect the organic layer containing the analytes.
3. Sample Preparation for HPLC:
- Evaporate the organic solvent under a gentle stream of nitrogen.
- Reconstitute the dried residue in a small volume of the HPLC mobile phase.
4. HPLC Analysis:
- Column: Utilize a C18 reversed-phase column.
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with a small percentage of acid like perchloric or formic acid) is typically used.
- Detection: Monitor the column effluent at a UV wavelength of 240 nm, where this compound exhibits strong absorbance.
- Quantification: The concentration of this compound in the tissue sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.
Signaling Pathway: this compound-Induced Apoptosis
Recent studies have shown that this compound can induce apoptosis (programmed cell death) in certain cell types, particularly cancer cells. This effect is mediated through multiple cellular pathways, including the intrinsic mitochondrial pathway. The accumulation of this compound can lead to mitochondrial dysfunction, a key event in the initiation of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
The accumulation of this compound has been shown to induce mitochondrial dysfunction, which leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis. This signaling cascade highlights a potential mechanism by which tissue accumulation of this compound could contribute to both therapeutic effects in cancer and cellular toxicity in other tissues.
References
- 1. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Desethylamiodarone—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Amiodarone Therapy: A Comparative Guide to Correlating Desethylamiodarone Plasma Concentration with Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. Its clinical utility, however, is often shadowed by a complex pharmacokinetic profile and a significant risk of adverse events. Therapeutic drug monitoring (TDM) of amiodarone and its principal active metabolite, N-desethylamiodarone (DEA), has been explored as a strategy to optimize efficacy and minimize toxicity. This guide provides a comprehensive comparison of clinical outcomes correlated with DEA plasma concentrations, alternative monitoring strategies, and detailed experimental protocols for their quantification.
Correlation of Plasma Concentrations with Clinical Outcomes: A Comparative Analysis
Therapeutic Efficacy
The correlation between DEA plasma levels and antiarrhythmic efficacy is not as straightforward as that of the parent drug, amiodarone. Some studies suggest that for certain arrhythmias, conversion to sinus rhythm is more closely related to increased DEA plasma levels.[2] However, other research indicates that plasma amiodarone levels are not consistently related to therapeutic response.[3] A progressive decrease in the frequency of ventricular premature depolarizations has been observed with increasing concentrations of both amiodarone and DEA.[4]
Adverse Effects
A stronger correlation appears to exist between elevated plasma concentrations of both amiodarone and DEA and the incidence of adverse effects. Mean serum concentrations of both compounds were found to be significantly higher in patients experiencing adverse drug reactions.[5] An amiodarone serum concentration of 2.5 mg/L or more has been associated with a high predictive value for identifying patients at risk for adverse effects. While the measurement of DEA did not always increase the sensitivity or specificity for predicting adverse effects compared to amiodarone alone, a high DEA/amiodarone ratio has been linked to a greater likelihood of amiodarone-induced thyroid dysfunction.
Table 1: Summary of Amiodarone and Desethylamiodarone Plasma Concentrations and Associated Clinical Outcomes
| Analyte | Therapeutic Range (mcg/mL) | Toxic Level (mcg/mL) | Associated Clinical Outcomes |
| Amiodarone | 1.5 - 2.5 | > 3.5 | Efficacy: Variable correlation with arrhythmia suppression. Toxicity: Higher concentrations are associated with an increased risk of adverse effects, including liver and lung toxicity, and thyroid dysfunction. |
| N-desethylamiodarone (DEA) | Not well established | > 3.5 | Efficacy: May be associated with conversion to sinus rhythm in some arrhythmias. Toxicity: Higher concentrations are linked to adverse effects. The DEA/Amiodarone ratio may predict thyroid dysfunction. |
Alternative Monitoring Strategies
Given the complexities in interpreting plasma concentrations, a multifaceted approach to monitoring amiodarone therapy is crucial. Standard clinical practice guidelines recommend regular assessment of organ function known to be affected by the drug.
Table 2: Comparison of Monitoring Strategies for Patients on Amiodarone Therapy
| Monitoring Parameter | Frequency | Rationale |
| Plasma Amiodarone & DEA Levels | Baseline and as clinically indicated | To assess for potential toxicity and, in some cases, to guide dosing. |
| Thyroid Function Tests (TSH, free T4) | Baseline and every 6 months | To detect amiodarone-induced hypothyroidism or hyperthyroidism. |
| Liver Function Tests (AST, ALT) | Baseline and every 6 months | To monitor for hepatotoxicity. |
| Pulmonary Function Tests (including chest X-ray) | Annually or if symptoms develop | To screen for amiodarone-induced pulmonary toxicity. |
| Ophthalmologic Exams | Annually for long-term therapy | To detect corneal microdeposits and optic neuropathy. |
| Electrocardiogram (ECG) | Regularly | To assess for proarrhythmic effects and efficacy. |
Experimental Protocols for Quantification of Amiodarone and Desethylamiodarone
Accurate and precise measurement of amiodarone and DEA in plasma is fundamental for reliable therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A rapid and reliable HPLC-UV method allows for the simultaneous quantification of amiodarone and DEA.
-
Sample Preparation: A simple liquid-liquid extraction is typically used. 0.25 mL of patient plasma or serum is mixed with an internal standard (e.g., tamoxifen). The analytes are then extracted into an organic solvent.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of a mixture of acetonitrile and a buffer solution.
-
Detection: UV detection is set at a wavelength of 241 nm or 254 nm.
-
Quantification: A calibration curve is constructed using standards of known concentrations to quantify the analytes in the patient samples. The linear range typically covers therapeutic concentrations (e.g., 0.3 to 6.0 mg/L).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the detection of very low plasma concentrations.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be employed. For SPE, plasma samples, after the addition of an internal standard (e.g., d4-amiodarone), are passed through an extraction cartridge to isolate the analytes.
-
Chromatographic Separation: A C18 column is commonly used with a gradient mobile phase, typically consisting of acetonitrile and an aqueous solution with a modifier like formic acid.
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This involves monitoring specific precursor-to-product ion transitions for amiodarone, DEA, and the internal standard.
-
Quantification: The method is validated for linearity, precision, and accuracy over a wide concentration range, often from ng/mL to µg/mL levels.
Visualizing the Pathways and Processes
To better understand the complex interactions and methodologies, the following diagrams illustrate the key signaling pathways affected by amiodarone and a typical experimental workflow for its quantification.
References
- 1. Amiodarone & Metabolite Drug Level [healthcare.uiowa.edu]
- 2. Therapeutic monitoring of amiodarone and desethylamiodarone after surgical ablation of atrial fibrillation-evaluation of the relationship between clinical effect and the serum concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiodarone efficacy in a young population: relationship to serum amiodarone and desethylamiodarone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MECHANISMS OF AMIODARONE AND DESETHYLAMIODARONE CYTOTOXICITY IN HUMAN LUNG CELLS | Semantic Scholar [semanticscholar.org]
- 5. Relationship of steady-state serum concentrations of amiodarone and desethylamiodarone to therapeutic efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the antifibrillatory effects of deiodoamiodarone and amiodarone in a swine model
A note on the available data: Extensive literature searches did not yield direct comparative studies of the antifibrillatory effects of deiodoamiodarone and amiodarone specifically within a swine model. The available research predominantly focuses on the active metabolite of amiodarone, desethylamiodarone. Therefore, this guide presents a comparative analysis of amiodarone and desethylamiodarone in a swine model as the most relevant alternative based on accessible scientific data.
This guide provides an objective comparison of the antifibrillatory performance of amiodarone and its primary metabolite, desethylamiodarone, supported by experimental data from swine models. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data from studies in swine models, comparing the effects of amiodarone and desethylamiodarone on key parameters related to ventricular fibrillation.
Table 1: Effects on Ventricular Fibrillation Threshold (VFT) in a Swine Model
| Treatment Group | Dosage (Intravenous) | Baseline VFT (mA, mean ± SD) | Post-treatment VFT (mA, mean ± SD) | Significance (p-value) |
| Desethylamiodarone | 10 mg/kg | 13.5 ± 4.9 | 23.2 ± 8.8 | p = 0.0076[1] |
| Amiodarone | 10 mg/kg | 14.4 ± 3.6 | 23.8 ± 6.1 | p = 0.0016[1] |
| Amiodarone | 25 mg/kg (cumulative) | 14.4 ± 3.6 | 38.5 ± 15.9 | p = 0.046 (vs. 10 mg/kg)[1] |
| Vehicle (Control) | N/A | Not Reported | Not Reported | N/A |
Table 2: Effects on Defibrillation Threshold (DFT) in Swine Models
| Treatment Group | Dosage (Intravenous) | Baseline DFT (Joules, mean ± SD) | Post-treatment DFT (Joules, mean ± SD) | Change in DFT |
| Desethylamiodarone | 10 mg/kg | 20.5 ± 6.3 | 33.9 ± 13.6 | +65% |
| Amiodarone | 10 mg/kg | 22.7 ± 4.1 | 26.1 ± 2.9 | +15% |
| Amiodarone | 25 mg/kg (cumulative) | 22.7 ± 4.1 | 34.9 ± 8.2 | +54% |
| Vehicle (Control) | N/A | 20.5 ± 6.3 | Not Reported | -14% |
Experimental Protocols
1. Ventricular Fibrillation Threshold (VFT) Determination in a Swine Model
-
Animal Model: The study utilized 24 domestic farm pigs.
-
Anesthesia and Preparation: Animals were sedated and anesthetized, and the anesthesia was maintained throughout the experiment.
-
Drug Administration: The pigs were randomized to receive intravenous desethylamiodarone (10 mg/kg), amiodarone (10 mg/kg, with a subsequent 15 mg/kg dose in a subgroup), or a vehicle control.
-
Induction of Ventricular Fibrillation (VF): VF was induced by pacing the right ventricle. This involved a primary drive train of eight beats at a cycle length of 270 ms, followed immediately by a secondary train of 20 pulses at 100 Hz.
-
VFT Measurement: The intensity of the secondary train stimuli current was initiated at 2 mA and increased in 2-mA increments until sustained ventricular fibrillation with hemodynamic collapse was induced. The minimal current strength required to induce sustained VF was defined as the VFT.[1]
-
Data Analysis: Baseline and post-drug administration VFT values were recorded and compared using statistical analysis to determine significance.
Mandatory Visualization
References
Safety Operating Guide
Deiodoamiodarone Disposal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of deiodoamiodarone is critical for environmental protection and laboratory safety. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper handling and disposal are paramount.[1] This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling during the disposal process. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. [1] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step. This process begins with the identification of the waste and culminates in its removal by a certified hazardous waste contractor.
Caption: Logical workflow for the safe disposal of this compound waste.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the proper disposal of this compound in a laboratory setting. Adherence to these steps is crucial for maintaining a safe working environment and ensuring regulatory compliance.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
-
Hazardous waste container (clearly labeled, with a secure lid).
-
Hazardous waste tags or labels.
-
Inert absorbent material (e.g., vermiculite or sand) for liquid waste.
Procedure:
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Step 2: Waste Identification and Segregation
-
Identify all forms of this compound waste, including:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated materials such as pipette tips, vials, and absorbent paper.
-
-
Segregate this compound waste from non-hazardous waste to prevent cross-contamination and ensure proper disposal.
Step 3: Waste Containment
-
For Solid Waste (powder, contaminated consumables):
-
Place directly into a designated hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
-
For Liquid Waste (solutions):
-
Collect in a leak-proof container with a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace to prevent spills.
-
If required by your institution's waste management plan, add an inert absorbent material to the container.
-
Step 4: Labeling the Waste Container
-
Label the hazardous waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations.
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
Step 5: Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately.
Step 6: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow their specific procedures for waste manifest documentation and collection.
-
Do not dispose of this compound down the drain or in the regular trash. The Safety Data Sheet explicitly states to "avoid release to the environment".
Step 7: Decontamination
-
After packaging the waste, decontaminate the work area and any equipment used.
-
Dispose of any cleaning materials (e.g., contaminated wipes) as hazardous waste.
Step 8: Record Keeping
-
Maintain a log of all hazardous waste generated, including the type of waste, quantity, and date of disposal. This is often a legal requirement and good laboratory practice.
References
Essential Safety and Operational Guide for Handling Deiodoamiodarone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Deiodoamiodarone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Amiodarone hydrochloride impurity A, Dideiodo Amiodarone[1][2]
-
CAS Number: 23551-25-9[1]
Hazard Identification: According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. For handling this compound, a potent pharmaceutical compound, the following PPE is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for any operation with a high risk of aerosol or dust generation. Full-face hoods can offer high protection factors (APF up to 1000). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities as a secondary layer of protection. Not recommended as primary protection when handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. Zippers should have adhesive flaps for optimal protection. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound must occur in a designated area with controlled access, such as a containment glove box or a fume hood with adequate ventilation.
-
Decontamination Station: Ensure a decontamination solution and a spill kit are readily available in the work area.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated donning area before entering the handling zone.
2. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a containment system (e.g., glove bag or ventilated balance enclosure) to minimize dust and aerosol generation.
-
Container Management: Keep containers of this compound tightly sealed when not in use.
-
Spill Management: In case of a spill, alert others immediately. Use a pre-prepared spill kit to clean the area, working from the outside in. All materials from the spill cleanup are to be disposed of as hazardous waste.
3. Post-Handling and Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all work surfaces and equipment with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, coveralls, shoe covers, weighing papers, and contaminated labware, must be considered hazardous waste.
2. Waste Containment:
-
Solid Waste: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as hazardous waste.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
3. Disposal Procedure:
-
Non-Controlled Substance Disposal: For disposal of the chemical itself (if not a controlled substance), mix the compound with an unappealing substance like cat litter or used coffee grounds. Place this mixture in a sealed plastic bag and then into the designated hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant or a certified hazardous waste management company. Do not dispose of this compound or its containers in regular trash or down the drain.
-
Empty Containers: Scratch out all personal or identifying information on empty containers before disposal or recycling.
Visual Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
